molecular formula C6H8N4O4 B135304 Ronidazole-d3 CAS No. 1015855-87-4

Ronidazole-d3

カタログ番号: B135304
CAS番号: 1015855-87-4
分子量: 203.17 g/mol
InChIキー: PQFRTXSWDXZRRS-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ronidazole-d3, also known as this compound, is a useful research compound. Its molecular formula is C6H8N4O4 and its molecular weight is 203.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTXSWDXZRRS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583598
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-87-4
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ronidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole-d3 is the deuterated analog of Ronidazole, an antiprotozoal agent primarily used in veterinary medicine. The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies. The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometry-based analytical methods, ensuring accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development activities.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is commercially available as an analytical standard.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate[1]
Synonyms 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, Ronidazole D3[1]
CAS Number 1015855-87-4[3]
Molecular Formula C₆H₅D₃N₄O₄[3]
Molecular Weight 203.17 g/mol [3]
Appearance White to Pale Beige Solid[4]
Melting Point >135°C (decomposes)[4]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[4]
Purity (typical) >95% (HPLC)[4]
Storage -20°C, Hygroscopic, Under inert atmosphere[4]

Chemical Structure

The chemical structure of this compound consists of a 5-nitroimidazole ring, which is the core pharmacophore responsible for its antimicrobial activity. A carbamoyloxymethyl group is attached at the 2-position of the imidazole ring, and a trideuteromethyl group is attached to the nitrogen at the 1-position.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, are typically provided in the Certificate of Analysis (CoA) from the supplier. This information is lot-specific and essential for confirming the identity and purity of the standard. While specific spectra are not widely published in the scientific literature, the expected mass spectrometric behavior can be inferred from its use in LC-MS/MS methods.

Spectroscopic TechniqueExpected Data
Mass Spectrometry (MS) Due to the three deuterium atoms, the molecular ion peak will be observed at an m/z value 3 units higher than that of non-labeled Ronidazole. The fragmentation pattern is expected to be similar to Ronidazole, with key fragments corresponding to the loss of the carbamoyl group and cleavage of the imidazole ring.
¹H NMR The signal corresponding to the N-methyl protons will be absent. Other protons on the imidazole ring and the methylene group will show characteristic chemical shifts.
¹³C NMR The carbon of the trideuteromethyl group will exhibit a characteristic triplet signal due to coupling with deuterium. The chemical shifts of other carbons will be similar to those of Ronidazole.
Infrared (IR) Spectroscopy The spectrum will show characteristic absorption bands for the C-D stretching vibrations, in addition to the functional group frequencies of the nitro group, carbamate, and imidazole ring.

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagent Deuterated Reagent cluster_product Intermediate cluster_final_step Final Reaction cluster_final_product Final Product Start 2-Hydroxymethyl-5-nitroimidazole Reaction N-Alkylation Start->Reaction Base Intermediate 1-(Trideuteriomethyl)-2-hydroxymethyl-5-nitroimidazole Reaction->Intermediate Reagent Trideuteromethyl iodide (CD3I) or similar C1-d3 synthon Reagent->Reaction Final_Reaction Carbamoylation Intermediate->Final_Reaction e.g., Phosgene, Ammonia Final_Product This compound Final_Reaction->Final_Product

Caption: Plausible synthetic workflow for this compound.

The synthesis would likely begin with a suitable 5-nitroimidazole precursor, such as 2-hydroxymethyl-5-nitroimidazole. This precursor would then be N-alkylated using a deuterated C1 source, like trideuteromethyl iodide, in the presence of a base. The resulting deuterated intermediate would then undergo carbamoylation to yield the final this compound product. Purification would likely be achieved through recrystallization or column chromatography.

Analytical Methodology

This compound is primarily employed as an internal standard for the quantification of Ronidazole and other nitroimidazoles in various biological and food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General LC-MS/MS Protocol for Nitroimidazole Analysis using this compound:

  • Sample Preparation:

    • Extraction: The target analytes and the internal standard are extracted from the homogenized sample matrix (e.g., muscle tissue, honey, plasma) using an organic solvent such as ethyl acetate.

    • Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.

    • Reconstitution and Clean-up: The residue is reconstituted in a suitable solvent and may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation:

    • The extract is injected into a liquid chromatography system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of water and an organic modifier (e.g., methanol or acetonitrile), often with additives like formic acid, is used to separate the analytes.

  • Mass Spectrometric Detection:

    • The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

    • The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and for this compound.

ParameterTypical Conditions
LC Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Conclusion

This compound is an indispensable tool for the accurate quantification of Ronidazole and related compounds in complex samples. Its well-defined chemical and physical properties, coupled with its isotopic stability, make it an ideal internal standard for LC-MS/MS applications. While a detailed synthesis protocol is not publicly available, a logical synthetic route can be proposed. For definitive structural confirmation and purity assessment, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier. This guide provides a foundational understanding of this compound to aid in the design and execution of robust analytical methodologies in drug development and food safety monitoring.

References

Ronidazole-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole-d3 is the deuterium-labeled analogue of Ronidazole, a nitroimidazole antimicrobial agent.[1][2] In the realm of bioanalytical research, particularly in pharmacokinetic and residue analysis, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays.[3] this compound serves this critical role, enabling researchers to reliably quantify Ronidazole in complex biological matrices.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in analytical methodologies, detailed experimental protocols, and the underlying mechanism of action of the parent compound, Ronidazole.

Physicochemical Properties of this compound

This compound shares the same core structure as Ronidazole, with the key difference being the substitution of three hydrogen atoms with deuterium on the N-methyl group. This isotopic substitution results in a higher molecular weight, which is fundamental to its use as an internal standard in mass spectrometry.

PropertyValueSource
Chemical Name [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate[1]
Synonyms 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, Ronidazole D3[1]
CAS Number 1015855-87-4[1]
Molecular Formula C₆H₅D₃N₄O₄[4]
Molecular Weight 203.17 g/mol [1]
Appearance White to Pale Beige Solid[5]
Storage -20°C, Hygroscopic, Under inert atmosphere[5]

Synthesis of this compound

Mechanism of Action of Ronidazole

The antimicrobial activity of Ronidazole, like other 5-nitroimidazoles, is a result of a reductive activation process that occurs within anaerobic or microaerophilic organisms.[6] The low redox potential of these organisms allows for the reduction of the nitro group of Ronidazole, leading to the formation of highly reactive nitroso radicals and other cytotoxic intermediates.[7] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[6]

Ronidazole Mechanism of Action Ronidazole Ronidazole (Inactive Prodrug) Anaerobic_Cell Anaerobic/ Microaerophilic Cell Ronidazole->Anaerobic_Cell Enters Cell Reduction Reduction of Nitro Group Anaerobic_Cell->Reduction Low Redox Potential Reactive_Intermediates Reactive Nitroso Radicals Reduction->Reactive_Intermediates Forms DNA Cellular DNA Reactive_Intermediates->DNA Interacts with DNA_Damage DNA Strand Breakage DNA->DNA_Damage Leads to Cell_Death Cell Death DNA_Damage->Cell_Death Results in

Mechanism of action of Ronidazole in anaerobic organisms.

Application of this compound in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Ronidazole in various matrices.[2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision.[3]

General Analytical Workflow

The typical workflow for the analysis of Ronidazole in biological samples using this compound as an internal standard involves several key steps:

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Cleanup 4. Clean-up (e.g., SPE) Extraction->Cleanup Evaporation 5. Evaporation & Reconstitution Cleanup->Evaporation Injection 6. Injection into LC-MS/MS Evaporation->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification 9. Quantification using Analyte/IS Peak Area Ratio Detection->Quantification

General workflow for the quantitative analysis of Ronidazole.

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of Ronidazole from different matrices using this compound as an internal standard.

Analysis of Ronidazole in Bovine Muscle by LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of several nitroimidazoles in bovine muscle.[2]

1. Sample Preparation:

  • Weigh 2.0 g of homogenized bovine muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of ethyl acetate.

  • Homogenize the mixture for 1 minute using a high-speed homogenizer.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Repeat the extraction step with another 10 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a mixture of petroleum ether and acetonitrile.

  • Vortex for 30 seconds and centrifuge.

  • The lower acetonitrile layer is transferred to a new tube and evaporated to dryness.

  • The final residue is reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient program to separate Ronidazole from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ronidazole: Precursor ion → Product ion 1 (quantifier), Product ion 2 (qualifier)

    • This compound: Precursor ion → Product ion (quantifier)

Analysis of Ronidazole in Honey by LC-MS/MS

This protocol is based on a method for the determination of nitroimidazole residues in honey.

1. Sample Preparation:

  • Weigh 5.0 g of honey into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of ethyl acetate.

  • Vortex for 2 minutes and then sonicate for 10 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Transfer the ethyl acetate supernatant to a clean tube.

  • Repeat the extraction twice more.

  • Combine the supernatants and evaporate to dryness under nitrogen at 45°C.

  • For clean-up, reconstitute the residue in a suitable solvent and pass it through a silica solid-phase extraction (SPE) cartridge.

  • Elute the analytes from the SPE cartridge with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Similar conditions as described for bovine muscle can be adapted, with potential modifications to the mobile phase gradient to optimize separation for the honey matrix.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for robust and reliable quantification of Ronidazole across various food matrices. The following tables summarize typical performance characteristics of analytical methods employing this compound.

Table 1: Method Performance for Ronidazole Analysis using this compound

MatrixFortification Levels (µg/kg)Recovery (%)Repeatability (RSDr, %)Intermediate Precision (RSD, %)LOQ (µg/kg)Reference
Bovine Muscle0.5 - 2.596 - 103--0.08 - 0.41[2]
Salmon0.4 - 2.091.2 - 107.01.7 - 17.1< 200.05 - 0.2
Honey0.4 - 2.091.2 - 107.01.7 - 17.1< 200.05 - 0.2
Chicken Meat-88 - 111-≤ 150.5[3]
Egg-88 - 111-≤ 150.5[3]

Logical Relationships in Analytical Method Development

The selection of an appropriate internal standard and the optimization of the analytical method are critical for achieving reliable results. The following diagram illustrates the decision-making process and logical flow in developing a quantitative method for Ronidazole.

Method Development Logic cluster_start Initial Considerations cluster_is Internal Standard Selection cluster_method Method Optimization cluster_validation Method Validation Analyte Target Analyte: Ronidazole IS_Choice Choose Internal Standard Analyte->IS_Choice Matrix Sample Matrix (e.g., Tissue, Honey) Sample_Prep Optimize Sample Prep: Extraction & Clean-up Matrix->Sample_Prep Performance Required Performance: LOQ, Accuracy, Precision Validation Validate Method: Linearity, Accuracy, Precision, Specificity, LOQ Performance->Validation Ronidazole_d3 This compound (Ideal Choice) IS_Choice->Ronidazole_d3 Isotope-labeled analyte available? Other_IS Other Nitroimidazole-d3 (Acceptable Alternative) IS_Choice->Other_IS No Ronidazole_d3->Sample_Prep Other_IS->Sample_Prep LC_Params Optimize LC Conditions: Column, Mobile Phase, Gradient Sample_Prep->LC_Params MS_Params Optimize MS Parameters: Ionization, MRM Transitions LC_Params->MS_Params MS_Params->Validation Meets_Reqs Meets Requirements? Validation->Meets_Reqs Routine_Analysis Routine Analysis Meets_Reqs->Routine_Analysis Yes Reoptimize Re-optimize Method Meets_Reqs->Reoptimize No Reoptimize->Sample_Prep

Decision tree for analytical method development.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists involved in the quantitative analysis of the antimicrobial agent Ronidazole. Its use as a stable isotope-labeled internal standard significantly enhances the reliability and accuracy of analytical data. This technical guide has provided an in-depth overview of its properties, synthesis, and application, along with detailed experimental protocols and performance data. By understanding the principles outlined herein, researchers can effectively develop and validate robust analytical methods for the determination of Ronidazole in a variety of complex matrices, contributing to advancements in drug development, food safety, and veterinary medicine.

References

Synthesis of Deuterated Ronidazole (Ronidazole-d3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Ronidazole, specifically focusing on Ronidazole-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopically labeled compound is of significant interest as an internal standard for pharmacokinetic and metabolic studies, as well as for potentially improving the drug's metabolic profile through the kinetic isotope effect. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data presented in a clear and structured format.

Introduction

Ronidazole is a 5-nitroimidazole derivative with potent antiprotozoal and antimicrobial properties, primarily used in veterinary medicine.[1] The synthesis of its deuterated analog, this compound ([5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate), allows for precise quantification in biological matrices using mass spectrometry-based methods and can offer insights into its metabolic fate.[2][3] The increased mass of the C-D bond compared to the C-H bond can slow down metabolic pathways involving the cleavage of this bond, potentially leading to a more favorable pharmacokinetic profile.[4]

This guide details a synthetic approach involving the preparation of a key deuterated intermediate, (1-(trideuteriomethyl)-5-nitro-1H-imidazol-2-yl)methanol, followed by its conversion to this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from the commercially available (5-nitro-1H-imidazol-2-yl)methanol. The key transformation is the introduction of the trideuteriomethyl group at the N1 position of the imidazole ring, followed by carbamoylation of the hydroxymethyl group at the C2 position.

Synthesis_Pathway A (5-nitro-1H-imidazol-2-yl)methanol B (1-(trideuteriomethyl)-5-nitro-1H-imidazol-2-yl)methanol A->B 1. NaH 2. CD3I C this compound B->C 1. Phosgene or equivalent 2. NH3 Workflow cluster_step1 Step 1: N-Trideuteromethylation cluster_step2 Step 2: Carbamoylation cluster_analysis Analysis A1 Deprotonation of Starting Material A2 Reaction with CD3I A1->A2 A3 Workup and Extraction A2->A3 A4 Purification (Chromatography) A3->A4 B1 Formation of Chloroformate A4->B1 B2 Reaction with Ammonia B1->B2 B3 Filtration and Washing B2->B3 B4 Recrystallization B3->B4 C1 LC-MS/MS B4->C1 C2 NMR Spectroscopy B4->C2 C3 Purity Assessment (HPLC) B4->C3

References

An In-depth Technical Guide to the Physicochemical Properties of Ronidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole-d3 is the deuterated analog of Ronidazole, an antiprotozoal and antimicrobial agent belonging to the 5-nitroimidazole class of drugs.[1][2] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for quantitative analyses in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its use significantly improves the accuracy of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research by correcting for matrix effects and variations in instrument response.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and an illustration of its metabolic pathway and mechanism of action.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is crucial for the development of analytical methods, formulation studies, and understanding its behavior in biological systems.

PropertyValueSource(s)
Chemical Formula C₆H₅D₃N₄O₄[3][5]
Molecular Weight 203.17 g/mol [3][5][6]
Exact Mass 203.0734 Da[6][7]
CAS Number 1015855-87-4[1][6][7]
IUPAC Name [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate[3][6]
Synonyms Ronidazole D3, 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, 2-(Carbamoyloxymethyl)-1-methyl-d3-5-nitro-imidazole[3][6][8]
Physical Format Solid, Neat[7][9]
Purity >95% (as determined by HPLC)[7]
Storage Temperature -20°C[7][10]
Solubility Soluble in DMSO and dimethylformamide (approx. 30 mg/mL for parent compound); Sparingly soluble in aqueous buffers. For aqueous solutions, initial dissolution in DMSO is recommended.[10]
XLogP3 -0.4[6]

Experimental Protocols

The characterization of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound involves a suite of analytical techniques.[11] Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact gradient program should be optimized to achieve good separation.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 301 nm (based on the λmax of the parent compound Ronidazole)[10]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Structural Confirmation

MS is used to confirm the molecular weight and elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Sample Preparation: The sample is prepared as a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile with 0.1% formic acid.

  • Analysis: The sample is infused directly into the mass spectrometer or introduced via an LC system. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of this compound (203.0734 Da). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and confirms the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the signals of the hydrogen atoms in the molecule. The absence or significant reduction of the signal corresponding to the N-methyl group will confirm deuteration.

    • ¹³C NMR: To observe the signals of the carbon atoms.

    • ²H NMR: To directly observe the deuterium signal and confirm its presence.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the overall structure and the specific location of the deuterium atoms on the N-methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the this compound molecule.[11][12]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-O (nitro group), C=O (carbamate), and C-N bonds.

Mechanism of Action and Metabolism

Ronidazole, like other 5-nitroimidazoles, functions as a prodrug.[13][14] Its antimicrobial and antiprotozoal activity relies on the reductive activation of its nitro group by anaerobic organisms.[15]

The process begins with the passive diffusion of Ronidazole into the target organism (e.g., Tritrichomonas foetus or Clostridioides difficile).[10][15] Within the anaerobic environment of the cell, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of Ronidazole. This reduction creates a short-lived, highly reactive nitroso free radical.[14][15] This radical, and subsequent cytotoxic metabolites, induce cell death by causing strand breaks and destabilization of the organism's DNA.[2][13][15]

In veterinary applications, Ronidazole is well-absorbed after oral administration and is metabolized in the liver.[13] The primary metabolite is 2-hydroxymethyl-5-nitroimidazole.[13]

Below is a diagram illustrating the activation and mechanism of action of Ronidazole.

Ronidazole_Mechanism cluster_cell Anaerobic Organism Cell Ronidazole_in Ronidazole (Prodrug) Activation Reductive Activation (Nitroreductase/Ferredoxin) Ronidazole_in->Activation Radical Reactive Nitro Free Radical Activation->Radical e- transfer DNA Protozoal DNA Radical->DNA interacts with Damage DNA Strand Breaks & Destabilization DNA->Damage Death Cell Death Damage->Death Ronidazole_out Ronidazole (Extracellular) Ronidazole_out->Ronidazole_in Passive Diffusion

Caption: Reductive activation and mechanism of action of Ronidazole.

The following workflow outlines a general procedure for the quantification of Ronidazole in a biological matrix using this compound as an internal standard.

LCMS_Workflow sample 1. Biological Sample (e.g., Plasma, Tissue) spike 2. Spiking with This compound (Internal Standard) sample->spike extract 3. Protein Precipitation & Liquid-Liquid Extraction spike->extract cleanup 4. Solid-Phase Extraction (SPE) (Clean-up) extract->cleanup reconstitute 5. Evaporation & Reconstitution cleanup->reconstitute lcms 6. LC-MS/MS Analysis reconstitute->lcms

Caption: General workflow for bioanalytical quantification using an internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of Ronidazole in research and clinical settings. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental for the development of robust and reliable analytical methods. The provided experimental protocols offer a solid foundation for the characterization of this and other deuterated pharmaceutical standards, ensuring data integrity and advancing drug development and safety studies.

References

Ronidazole-d3: A Technical Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard specifications for Ronidazole-d3, a deuterated analog of the antiprotozoal agent Ronidazole. Utilized extensively as an internal standard, this compound is critical for the accurate quantification of Ronidazole and other nitroimidazole drugs in various biological matrices.[1] This document outlines its core physicochemical properties, analytical specifications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Physicochemical and Analytical Specifications

The properties of this compound are summarized below, providing essential data for its handling, storage, and application in analytical methodologies.

Physicochemical Properties
PropertyValueSource
IUPAC Name [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate[2][3]
CAS Number 1015855-87-4[3][4][5][6]
Molecular Formula C₆D₃H₅N₄O₄[4][7]
Molar Mass 203.17 g/mol [3][4][7]
Appearance White to Pale Beige Solid[4]
Melting Point >135°C (decomposes)[4]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4]
InChI Key PQFRTXSWDXZRRS-FIBGUPNXSA-N[7][8]
Analytical Standard Specifications
SpecificationValue / ConditionSource
Purity >95% (HPLC)[5]
Isotopic Enrichment M+3[7][8]
Product Format Neat[5][7]
Storage Temperature -20°C, under inert atmosphere[4][5]
Stability Hygroscopic[4]
Application Internal standard for quantitative analysis (LC-MS, GC-MS)[1][6]

Standardized Analytical Workflow for Nitroimidazole Quantification

This compound is the optimal internal standard for the quantification of Ronidazole and has been successfully employed for the analysis of other nitroimidazoles like metronidazole and their metabolites.[1] The following protocol outlines a typical LC-MS/MS workflow for the determination of nitroimidazoles in biological samples such as muscle tissue, honey, or eggs.[1][9]

Experimental Protocol

1. Sample Preparation and Extraction

  • Homogenization: Homogenize 1-5 grams of the biological matrix (e.g., muscle tissue).[10]

  • Internal Standard Spiking: Add a known quantity of this compound solution to the homogenized sample. This step is crucial for correcting analyte loss during preparation and for matrix effects during ionization.[10]

  • Solvent Extraction: Extract the analytes and the internal standard from the matrix using an appropriate organic solvent such as ethyl acetate or acetonitrile.[10][1]

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness, often at a temperature not exceeding 40°C.[9] Reconstitute the residue in a suitable solvent, such as a petroleum ether and acetonitrile mixture, for further purification.[1][9]

  • Purification (Optional but Recommended): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step using a cartridge like a strongly acidic cation exchange resin may be employed to remove interfering substances.[9]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the prepared sample into a liquid chromatograph. Separation is typically achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: Analyze the column eluate using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This involves monitoring specific precursor-to-product ion transitions for each analyte and for the this compound internal standard to ensure high selectivity and sensitivity.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of the target analytes and a constant concentration of the this compound internal standard.

  • Quantification: Determine the concentration of the target nitroimidazoles in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy by compensating for variations in sample processing and instrument response.[10]

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the analytical workflow for quantifying nitroimidazoles using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., Muscle, Honey) Spike 2. Internal Standard Spiking (this compound) Sample->Spike Extract 3. Solvent Extraction (e.g., Ethyl Acetate) Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap Purify 5. Solid-Phase Extraction (Purification) Evap->Purify LC 6. LC Separation (e.g., C18 Column) Purify->LC Prepared Sample MS 7. MS/MS Detection (MRM Mode) LC->MS Quant 8. Quantification (Calibration Curve) MS->Quant Result Final Result (Analyte Concentration) Quant->Result

References

Isotopic Purity of Ronidazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Ronidazole-d3, a deuterated analog of the antiprotozoal agent Ronidazole. This compound is a critical tool in bioanalytical studies, serving as an internal standard for the accurate quantification of Ronidazole in various biological matrices.[1][2] This document outlines the methods used to determine isotopic purity, presents typical data, and details the experimental protocols for its characterization.

Introduction to this compound

This compound is a stable isotope-labeled version of Ronidazole where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms.[2] This modification results in a molecule that is chemically almost identical to Ronidazole but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[3]

Chemical Structure:

  • Ronidazole: C₆H₈N₄O₄

  • This compound: C₆D₃H₅N₄O₄[4]

The utility of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity minimizes cross-talk, which is the interference between the mass spectrometry signals of the analyte and the internal standard, ensuring the accuracy of quantitative results.

Data on Isotopic Purity

The isotopic purity of this compound is determined by assessing the distribution of its isotopologues (molecules that differ only in their isotopic composition). This is typically reported in the Certificate of Analysis (CoA) provided by the manufacturer. While the exact distribution may vary between synthesis batches, a typical high-purity batch of this compound will have a high percentage of the desired d3 species and minimal amounts of d0, d1, and d2 species.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDescriptionRepresentative Abundance (%)
d0Unlabeled Ronidazole< 0.1
d1Ronidazole with one deuterium atom< 0.5
d2Ronidazole with two deuterium atoms< 2.0
d3Fully labeled this compound> 97.5

Note: The values presented are representative and may not reflect the exact specifications of a particular lot. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

Table 2: Key Specifications for this compound

ParameterSpecification
Chemical Formula C₆D₃H₅N₄O₄
Molecular Weight 203.17 g/mol [4]
CAS Number 1015855-87-4[4]
Chemical Purity (HPLC) > 95%[5]
Isotopic Enrichment (d3) Typically ≥ 98%

Experimental Protocols for Determining Isotopic Purity

The isotopic purity of this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate method for determining the isotopic distribution of a compound by distinguishing between ions with very small mass differences.

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via infusion or coupled with a liquid chromatography system. The instrument is operated in a high-resolution mode (resolving power > 60,000) to ensure the separation of the isotopic peaks.

  • Data Analysis:

    • The mass spectrum is analyzed to identify the mass-to-charge ratio (m/z) for the molecular ions of the different isotopologues (d0, d1, d2, and d3).

    • The relative abundance of each isotopologue is determined by integrating the peak areas in the mass spectrum.

    • The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can confirm the position of the deuterium atoms. While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of a signal, ²H NMR directly detects the deuterium nuclei.

Protocol for ¹H NMR:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) that does not contain signals in the region of interest.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired.

  • Data Analysis:

    • The spectrum is processed (phasing and baseline correction).

    • The integral of the N-CH₃ proton signal (which should be significantly diminished or absent in fully deuterated this compound) is compared to the integrals of other non-deuterated protons in the molecule (e.g., the imidazole ring proton).

    • The percentage of deuteration can be calculated from the relative integral values.

Visualizations

The following diagrams illustrate the chemical structures and the analytical workflow for determining the isotopic purity of this compound.

Caption: Chemical structures of Ronidazole and its deuterated analog, this compound.

G cluster_title Workflow for Isotopic Purity Determination cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Final Result sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hrms High-Resolution Mass Spectrometry dissolve->hrms nmr NMR Spectroscopy (¹H and/or ²H) dissolve->nmr ms_analysis Determine Relative Abundance of Isotopologues hrms->ms_analysis nmr_analysis Confirm Deuteration Site and Level nmr->nmr_analysis purity Isotopic Purity (e.g., % d3) ms_analysis->purity nmr_analysis->purity

Caption: General experimental workflow for determining the isotopic purity of this compound.

References

Ronidazole-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Ronidazole-d3. This compound is the deuterated stable isotope-labeled analog of Ronidazole, an antiprotozoal agent. Its primary application in a research setting is as an internal standard for the accurate quantification of Ronidazole in complex biological matrices using mass spectrometry-based assays.[1][2] This guide provides a detailed overview of commercially available this compound, its chemical properties, and a representative experimental protocol for its use in quantitative analysis.

Supplier and Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes key quantitative data from various suppliers to facilitate easy comparison. Please note that availability and specifications may vary, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Formats
LGC Standards 1015855-87-4C₆²H₃H₅N₄O₄203.17>95% (HPLC)[3]Not specifiedNeat (5 mg, 50 mg)[3][4]
Santa Cruz Biotechnology 1015855-87-4C₆D₃H₅N₄O₄203.17>99% (HPLC)[5]>99 atom% D (¹H-NMR)[5]Neat[6]
Simson Pharma Limited 1015855-87-4C₆H₅D₃N₄O₄203.17Not specifiedNot specifiedNeat (In stock)
Veeprho 1015855-87-4Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Clearsynth 1015855-87-4C₆H₅D₃N₄O₄203.17≥98% (HPLC)Not specifiedNeat
Sigma-Aldrich (VETRANAL®) 1015855-87-4C₆D₃H₅N₄O₄203.17Analytical standardNot specifiedNeat (10 mg)
MedChemExpress 1015855-87-4C₆D₃H₅N₄O₄203.17≥98.0%Not specifiedNeat (1 mg, 5 mg)
Toronto Research Chemicals (TRC) 1015855-87-4C₆²H₃H₅N₄O₄203.17Not specifiedNot specifiedNeat

Chemical and Physical Properties

  • Chemical Name: [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate[3]

  • Synonyms: 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, 2-(Carbamoyloxymethyl)-1-methyl-d3-5-nitro-imidazole[2]

  • Storage Temperature: -20°C[3]

Experimental Protocols: Quantification of Ronidazole in Biological Matrices using this compound

The following is a representative and detailed experimental protocol for the quantification of Ronidazole in biological samples (e.g., bovine muscle, milk, egg) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[7][8][9][10][11][12]

Sample Preparation (Extraction and Clean-up)

This phase aims to extract Ronidazole and the internal standard from the matrix and remove interfering substances.

  • Homogenization: Weigh 1-10 g of the homogenized tissue, milk, or egg sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample and vortex briefly.

  • Extraction:

    • Add 10 mL of ethyl acetate to the sample.

    • Homogenize the mixture for 1-2 minutes using a high-speed homogenizer.

    • Centrifuge at 4000-5000 rpm for 10 minutes.

    • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution/Clean-up:

    • Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[13]

    • For cleaner samples, a solid-phase extraction (SPE) step may be employed. Condition an appropriate SPE cartridge (e.g., C18 or a specialized MIP SPE for nitroimidazoles)[8], load the reconstituted sample, wash with a weak solvent to remove interferences, and elute the analyte and internal standard with a stronger solvent.

  • Final Preparation: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

Liquid Chromatography (LC) Conditions

The goal of this step is to chromatographically separate Ronidazole from other components in the sample extract before detection.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 3 µm particle size).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[13]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[13]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute Ronidazole, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.[13]

  • Column Temperature: 30 - 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions

This is the detection phase where Ronidazole and this compound are quantified based on their specific mass-to-charge ratios.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ronidazole: The precursor ion is typically m/z 201.2. Common product ions are m/z 139.8 and 55.0.[13]

    • This compound: The precursor ion is m/z 204.2. The product ions will be the same or shifted by 3 Da depending on the fragmentation pattern.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of Ronidazole and a constant concentration of this compound.

  • Quantification: Plot the ratio of the peak area of Ronidazole to the peak area of this compound against the concentration of Ronidazole to generate a calibration curve. The concentration of Ronidazole in the unknown samples is then determined from this curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the analytical process described above.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Spiking->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution & Filtration Evaporation->Reconstitution LC 6. LC Separation (C18 Column) Reconstitution->LC Inject MS 7. MS/MS Detection (MRM Mode) LC->MS Quantification 8. Quantification (Calibration Curve) MS->Quantification Acquire Data

Caption: A generalized experimental workflow for the quantification of Ronidazole using this compound.

logical_relationship Analyte Ronidazole (in sample) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration

Caption: The logical relationship for quantification using an internal standard.

References

Methodological & Application

Utilizing Ronidazole-d3 for Enhanced Pharmacokinetic Profiling of Ronidazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, veterinary medicine, and analytical chemistry.

Introduction: Ronidazole is a nitroimidazole antibiotic primarily used in veterinary medicine to treat protozoal infections, such as trichomoniasis in pigeons and Tritrichomonas foetus in cats.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as Ronidazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Ronidazole in biological matrices.[2] This application note provides a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Ronidazole.

This compound, a deuterium-labeled analog of Ronidazole, shares near-identical physicochemical properties with the parent drug, ensuring similar behavior during sample preparation and chromatographic separation.[2] Its distinct mass-to-charge ratio (m/z) allows for precise differentiation and quantification by the mass spectrometer, effectively compensating for matrix effects and variations in instrument response. This leads to improved accuracy, precision, and robustness of the bioanalytical method.

Pharmacokinetic Parameters of Ronidazole

Understanding the pharmacokinetic profile of Ronidazole is essential for effective treatment. The following tables summarize key pharmacokinetic parameters of Ronidazole observed in cats and pigeons.

Table 1: Mean (±SD) One-Compartmental Pharmacokinetic Parameters of Ronidazole in Cats following a Single Dose. [3]

ParameterIntravenous (IV) Administration (9.2 ± 0.4 mg/kg)Oral (PO) Administration (28.2 ± 1.4 mg/kg)
T½ (h) 9.80 ± 0.3510.50 ± 0.82
Tmax (h) -1.02 ± 0.40
Cmax (µg/mL) -35.37 ± 3.03
AUC₀→∞ (µg·h/mL) 186.2 ± 16.5587.3 ± 91.2
Bioavailability (F%) -99.64 ± 16.54
Clearance (Cl) (mL/kg/min) 0.82 ± 0.07-
Volume of Distribution (Vd) (L/kg) 0.69 ± 0.08-

Table 2: Pharmacokinetic Parameters of Ronidazole in Pigeons.

ParameterIntravenous (IV) Administration (5 mg)Oral Administration (Matrix Tablet)
Model One-compartment open modelNearly complete absorption
T½ (h) 11-
Volume of Distribution (Vd) (L/kg) 0.86-
Total Body Clearance (L/h/kg) 0.056-

Experimental Protocols

This section provides detailed methodologies for a typical pharmacokinetic study of Ronidazole using this compound as an internal standard.

In-Life Phase: Animal Dosing and Sample Collection

A crossover study design is often employed for pharmacokinetic studies.

Protocol for Cats:

  • Animal Model: Healthy adult cats are used in the study.

  • Dosing:

    • Intravenous (IV): A single dose of Ronidazole (e.g., 9.2 mg/kg) is administered intravenously.[3]

    • Oral (PO): A single oral dose of Ronidazole (e.g., 28.2 mg/kg) is administered.[3]

  • Blood Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 10, 20, 40 minutes, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

a. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).

  • Add a protein precipitation agent, such as acetonitrile or methanol, to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

The quantitative determination of Ronidazole is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 3: LC-MS/MS Method Parameters for Ronidazole Analysis.

ParameterCondition
LC Column C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: Multiple Reaction Monitoring (MRM) Transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Ronidazole 201.2139.855.0
This compound *204.2142.855.0

*Note: The precursor ion for this compound is deduced based on the addition of three deuterium atoms to the methyl group. The product ions are predicted based on a similar fragmentation pattern to the unlabeled compound and may require empirical optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of Ronidazole using this compound.

G cluster_in_life In-Life Phase cluster_bioanalytical Bioanalytical Phase animal_dosing Animal Dosing (IV and PO Ronidazole) sample_collection Blood Sample Collection (Time Points) animal_dosing->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep sample_prep Sample Preparation (Protein Precipitation with this compound) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing and Pharmacokinetic Modeling lcms_analysis->data_processing

Experimental workflow for Ronidazole pharmacokinetic studies.
Logical Relationship in Bioanalysis

This diagram shows the logical relationship of using an internal standard for quantitative analysis.

G cluster_sample Biological Sample cluster_analysis LC-MS/MS System cluster_output Result Ronidazole Ronidazole (Analyte) MS Mass Spectrometer (Measures Ion Ratios) Ronidazole->MS Ronidazole_d3 This compound (Internal Standard) Ronidazole_d3->MS Concentration Accurate Concentration of Ronidazole MS->Concentration

Role of this compound in quantitative analysis.

The use of this compound as an internal standard provides a robust and reliable method for the pharmacokinetic evaluation of Ronidazole. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers to conduct accurate and reproducible studies, ultimately contributing to the safer and more effective use of Ronidazole in veterinary medicine.

References

Application Note: Quantification of Ronidazole in Biological Matrices using LC-MS/MS with Ronidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ronidazole in various biological matrices. To ensure accuracy and precision, the protocol incorporates a stable isotope-labeled internal standard, Ronidazole-d3. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and residue analysis studies.

Introduction

Ronidazole is a nitroimidazole antibiotic used in veterinary medicine to treat protozoal and anaerobic bacterial infections.[1][2] Due to concerns about its potential carcinogenic and mutagenic effects, regulatory bodies in several countries have banned or restricted its use in food-producing animals.[1] Consequently, sensitive and reliable analytical methods are required to monitor its presence in biological samples to ensure food safety and support drug development research. This protocol outlines an LC-MS/MS method that provides high selectivity and sensitivity for the quantification of Ronidazole, utilizing this compound as an internal standard to compensate for matrix effects and variations during sample processing and analysis.[2][3][4]

Experimental

Materials and Reagents
  • Ronidazole (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (ACS grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, silica, or strong cation-exchange) may be used for sample cleanup if required.[4]

Standard Solutions Preparation

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ronidazole and this compound by dissolving an accurately weighed amount of each standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the Ronidazole primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (General Protocol for Animal Tissue)
  • Homogenization: Homogenize 1-5 grams of the tissue sample.[5]

  • Spiking: Add a known amount of the this compound internal standard working solution to the homogenized sample.[5]

  • Extraction: Add 10 mL of ethyl acetate to the sample, vortex thoroughly for 1-2 minutes, and then centrifuge at 4000 rpm for 10 minutes.[2]

  • Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the collected supernatant to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Note: For different matrices such as milk or honey, the extraction solvent and cleanup steps may need to be optimized.[1][4]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18 reversed-phase column (e.g., 3.0 x 150 mm, 3 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 - 0.8 mL/min
Injection Volume 5 - 20 µL[1]
Column Temperature 40°C
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
MS Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Capillary Voltage Optimized for the specific instrument, typically in the range of 3-5 kV.
Source Temperature Optimized for the specific instrument, e.g., 150°C.
Desolvation Temperature Optimized for the specific instrument, e.g., 400-500°C.
Gas Flow Rates Optimized for the specific instrument.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Ronidazole201.2140.0[1]55.0[1]
This compound204.2143.055.0

Note: Collision energies and other compound-specific parameters should be optimized for the specific mass spectrometer being used.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Ronidazole to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Concentration (ng/mL) Peak Area (Ronidazole) Peak Area (this compound) Area Ratio (Analyte/IS)
0.5Example ValueExample ValueExample Value
1Example ValueExample ValueExample Value
5Example ValueExample ValueExample Value
10Example ValueExample ValueExample Value
50Example ValueExample ValueExample Value
100Example ValueExample ValueExample Value

This table should be populated with experimental data.

Method Performance Characteristics
Parameter Result
Linearity (r²) > 0.99
Limit of Quantification (LOQ) e.g., 0.5 µg/kg[1]
Accuracy (% Recovery) 90 - 110%[1]
Precision (% RSD) < 15%[5]

These values represent typical performance and should be determined during method validation.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample Homogenization Spike Spike with this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Injection into LC-MS/MS Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios (Ronidazole / this compound) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Ronidazole quantification.

Logical_Relationship Ronidazole Ronidazole (Analyte) LCMS LC-MS/MS System Ronidazole->LCMS IS This compound (Internal Standard) IS->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of internal standard-based quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Ronidazole in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations in sample preparation and instrument response. This protocol can be readily implemented in analytical laboratories for routine monitoring and research applications.

References

Application Note: Therapeutic Drug Monitoring of Ronidazole with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole is a nitroimidazole antimicrobial agent with potent activity against protozoa and anaerobic bacteria.[1] It is primarily used in veterinary medicine to treat infections such as trichomoniasis in birds and Tritrichomonas foetus in cats.[2] There is also growing interest in its potential application for treating Clostridioides difficile infections in humans. Given the potential for toxicity and the variability in drug exposure among individuals, therapeutic drug monitoring (TDM) of ronidazole is a valuable tool to optimize dosing, ensure efficacy, and minimize adverse effects.

This application note provides a detailed protocol for the quantitative analysis of ronidazole in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard, ronidazole-d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[3] this compound is the ideal internal standard for the quantification of ronidazole.[3]

Experimental Protocols

Materials and Reagents
  • Ronidazole analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes

  • SPE cartridges (if applicable)

Instrumentation
  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample in a centrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ronidazole: m/z 201.2 → 139.8 (quantifier), 201.2 → 55.0 (qualifier)

      • This compound: m/z 204.2 → 142.8 (or other appropriate transition for the deuterated standard)

Data Presentation

The following tables summarize the typical validation parameters for a quantitative LC-MS/MS method for ronidazole.

Table 1: Linearity and Range

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
RonidazolePlasma1 - 1000> 0.99

Table 2: Precision and Accuracy

AnalyteMatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
RonidazolePlasma5< 10< 1090 - 110
RonidazolePlasma50< 10< 1090 - 110
RonidazolePlasma500< 10< 1090 - 110

Table 3: Limits of Detection and Quantification

AnalyteMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
RonidazolePlasma0.51

Clinical Application and Therapeutic Range

Currently, there is no established therapeutic range for ronidazole in human plasma. Its use in humans is still investigational. Pharmacokinetic studies in cats have shown that oral administration of approximately 30 mg/kg results in peak plasma concentrations (Cmax) of around 17.1 to 21.6 µg/mL.[2] For the related nitroimidazole, metronidazole, peak serum levels in humans after a 500 mg oral dose are approximately 9.8 µg/mL.[4] TDM can be instrumental in establishing a therapeutic window for ronidazole in human patients by correlating plasma concentrations with clinical efficacy and adverse events in future clinical trials.

Visualizations

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase PatientDosing Patient Dosing SampleCollection Blood Sample Collection PatientDosing->SampleCollection SampleProcessing Plasma Separation SampleCollection->SampleProcessing SamplePreparation Sample Preparation (LLE) SampleProcessing->SamplePreparation LCMS_Analysis LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing ResultInterpretation Result Interpretation DataProcessing->ResultInterpretation DoseAdjustment Dose Adjustment ResultInterpretation->DoseAdjustment DoseAdjustment->PatientDosing

Caption: General workflow for Therapeutic Drug Monitoring (TDM).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect

Caption: Detailed experimental workflow for ronidazole analysis.

References

Application Note: Quantitative Analysis of Ronidazole in Veterinary Drug Residues Using Ronidazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ronidazole is an anti-protozoal and anti-microbial agent used in veterinary medicine.[1] Its use in food-producing animals has been banned in many countries due to concerns about its potential carcinogenic and mutagenic effects.[2][3][4] Consequently, sensitive and reliable analytical methods are required to monitor for illegal use and ensure food safety. This application note describes a robust and sensitive method for the determination of ronidazole residues in various animal-derived food matrices, including muscle tissue, milk, and honey, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ronidazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5][6][7][8]

Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, the deuterated analog of Ronidazole, is added to the sample prior to extraction.[5] This internal standard mimics the chemical behavior of the analyte throughout the sample preparation and analysis process.[6] After extraction and purification, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[5] Quantification is achieved by comparing the peak area ratio of the analyte (Ronidazole) to the internal standard (this compound) with a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

Experimental Protocols

1. Scope

This protocol is applicable to the quantitative analysis of Ronidazole in animal-derived food matrices such as bovine muscle, milk, and honey.

2. Reagents and Standards

  • Ronidazole (≥99% purity)

  • This compound (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Anhydrous sodium sulfate

3. Apparatus

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Solid-phase extraction (SPE) manifold and cartridges (e.g., C18 or cation exchange)

  • Nitrogen evaporator

  • Autosampler vials

4. Sample Preparation

The following is a general sample preparation protocol. Specific modifications may be required for different matrices.

  • Homogenization: Weigh 2-5 g of the homogenized sample (e.g., muscle tissue, honey) into a centrifuge tube.[5] For liquid samples like milk, pipette a known volume.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.[5]

  • Extraction:

    • For Muscle Tissue: Add 10 mL of ethyl acetate and homogenize for 1-2 minutes.[2][9] Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction step on the residue and combine the supernatants.

    • For Milk: Add 10 mL of acetonitrile with 0.1% formic acid and vortex.[10] Add 1 g of sodium chloride, vortex, and centrifuge.[10]

  • Purification (if necessary):

    • Liquid-Liquid Partitioning: The combined extract can be washed with a non-polar solvent like n-hexane to remove lipids.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample extract and wash with a suitable solvent. Elute the analytes with a small volume of elution solvent.

  • Evaporation and Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen.[10] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[10]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Homogenization (2-5 g of tissue) spike 2. Spiking with This compound sample->spike extraction 3. Extraction with Organic Solvent (e.g., Ethyl Acetate) spike->extraction centrifugation 4. Centrifugation extraction->centrifugation cleanup 5. Cleanup/Purification (LLE or SPE) centrifugation->cleanup evaporation 6. Evaporation to Dryness cleanup->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution filtration 8. Filtration reconstitution->filtration lcms 9. LC-MS/MS Analysis filtration->lcms data_analysis 10. Data Analysis and Quantification lcms->data_analysis

Caption: A flowchart of the experimental workflow for Ronidazole analysis.

5. LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters for the analysis of Ronidazole. These may need to be optimized for specific instruments.

Parameter Condition
LC System High-Performance Liquid Chromatograph
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Optimized for analyte separation (e.g., starting with 5% B, increasing to 95% B)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
MS System Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ronidazole 201.1141.1 (Quantifier)Optimized for instrument
201.1114.1 (Qualifier)Optimized for instrument
This compound 204.1144.1Optimized for instrument

6. Data Presentation and Analysis

The concentration of Ronidazole in the sample is determined by constructing a calibration curve from the analysis of standard solutions with known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of Ronidazole in the sample is then calculated from the regression equation of the calibration curve.

Method Validation Summary

The method should be validated according to international guidelines (e.g., European Union Decision 2002/657/EC).[9] Key validation parameters are summarized below.

Validation Parameter Typical Performance
Linearity (r²) > 0.99
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15%
Decision Limit (CCα) 0.0 - 0.17 µg/kg[2][9]
Detection Capability (CCβ) 0.08 - 0.41 µg/kg[2][9]
Limit of Detection (LOD) 0.05 - 0.25 µg/kg
Limit of Quantification (LOQ) 0.1 - 0.5 µg/kg

Logical Relationship Diagram

logical_relationship cluster_problem Problem Statement cluster_solution Analytical Solution cluster_components Key Method Components cluster_outcome Outcome problem Monitoring of banned Ronidazole residues in veterinary products method LC-MS/MS with Isotope Dilution (this compound) problem->method sample_prep Efficient Sample Preparation method->sample_prep lc_separation Chromatographic Separation method->lc_separation ms_detection Sensitive & Selective MS/MS Detection method->ms_detection internal_standard Use of this compound Internal Standard method->internal_standard outcome Accurate and Reliable Quantification of Ronidazole Residues sample_prep->outcome lc_separation->outcome ms_detection->outcome internal_standard->outcome

Caption: The logical flow from the analytical problem to the validated solution.

References

Application Note: Sample Preparation for the Quantitative Analysis of Ronidazole in Animal-Derived Food Matrices using Ronidazole-d3 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the extraction and cleanup of Ronidazole from various animal-derived food matrices, including animal tissue (muscle), milk, and honey. Ronidazole is a nitroimidazole antimicrobial agent whose use in food-producing animals is prohibited in many regions due to potential carcinogenic effects.[1][2] Accurate and sensitive monitoring of its residues is therefore critical for food safety. The "gold standard" for quantitative analysis by mass spectrometry involves the use of a stable isotope-labeled internal standard.[3] This document details methods utilizing Ronidazole-d3, a deuterated analog, which closely mimics the behavior of the target analyte throughout the sample preparation and analysis process, thereby correcting for matrix effects and procedural losses to ensure high accuracy and precision.[3][4] The final determination is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (IS), such as this compound, is the preferred method for quantitative analysis in complex matrices.[3] this compound has a chemical structure identical to Ronidazole, except that three hydrogen atoms have been replaced with deuterium. This results in a mass shift (+3 Da) that allows the mass spectrometer to distinguish it from the native analyte, but its physicochemical properties are nearly identical.

By adding a known quantity of this compound to the sample at the very beginning of the preparation process, both the analyte and the IS are subjected to the same conditions during extraction, cleanup, and injection. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS. The final quantification is based on the ratio of the analyte's response to the IS's response, providing a highly accurate measurement that is compensated for variations in sample recovery and instrument response.[3][5]

G cluster_0 Sample Preparation Workflow cluster_1 Mass Spectrometer Detection cluster_2 Result Analyte Ronidazole (Analyte) in Sample Extraction Extraction & Cleanup (LLE, SPE) Analyte->Extraction IS This compound (IS) Spiked into Sample IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MS_Analyte Analyte Signal (e.g., m/z 201.2) LCMS->MS_Analyte Separated by Mass MS_IS IS Signal (e.g., m/z 204.2) LCMS->MS_IS Separated by Mass Ratio Signal Ratio (Analyte / IS) MS_Analyte->Ratio MS_IS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logical relationship of Ronidazole and its deuterated internal standard.

Materials and Reagents

  • Standards: Ronidazole (≥98% purity), this compound (≥95% purity)

  • Solvents (LC-MS Grade): Acetonitrile, Ethyl Acetate, Methanol, n-Hexane, Water

  • Reagents: Formic Acid (≥98%), Sodium Chloride (NaCl), Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: High-speed homogenizer, Centrifuge (capable of ≥4000 rpm), Nitrogen evaporator, Vortex mixer, Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Silica or HLB), pH meter, Analytical balance

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Experimental Protocols

A general workflow for sample preparation is outlined below. Specific protocols for animal tissue, milk, and honey follow.

Caption: General workflow for Ronidazole sample preparation.

This protocol is adapted from methods developed for the determination of nitroimidazoles in bovine muscle.[1][2]

  • Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[3]

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample.

  • Extraction:

    • Add 15 mL of ethyl acetate to the tube.

    • Homogenize at high speed for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the upper ethyl acetate layer to a new clean tube.

  • Re-extraction: Repeat the extraction (steps 3.1-3.3) on the remaining pellet with another 15 mL of ethyl acetate. Combine the supernatants.

  • Cleanup (Liquid-Liquid Extraction):

    • Add 10 mL of n-hexane to the combined ethyl acetate extract.

    • Vortex for 1 minute to remove lipids and other nonpolar interferences.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the purified ethyl acetate layer (bottom layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) with 0.1% formic acid.[6] Vortex to dissolve, then filter through a 0.22 µm filter into an autosampler vial for analysis.

This protocol is a simplified method suitable for the analysis of Ronidazole in milk.[6][7][8]

  • Sample Measurement: Pipette 1 mL of milk into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution.

  • Protein Precipitation & Extraction:

    • Add 10 mL of acetonitrile containing 0.1% formic acid.[7]

    • Vortex vigorously for 1 minute.

  • Salting-Out (Liquid-Liquid Partitioning):

    • Add 1 g of NaCl.[6][7]

    • Vortex for 1 minute to induce phase separation.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic (acetonitrile) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitution: Reconstitute the residue in 1 mL of water:acetonitrile:formic acid (80:20:0.1%).[6] Filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

This protocol uses a combination of solvent extraction and solid-phase extraction (SPE) for cleanup, which is effective for complex matrices like honey.[9][10][11]

  • Sample Preparation: Weigh 5 g of honey into a 50 mL centrifuge tube. Dissolve in 10 mL of water.

  • Internal Standard Spiking: Add a known amount of this compound working solution.

  • Extraction:

    • Add 20 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction and combine the supernatants.

  • Evaporation & Reconstitution for SPE: Evaporate the combined extracts to dryness under nitrogen. Reconstitute the residue in a small volume (e.g., 2 mL) of a suitable solvent for SPE loading (e.g., water/methanol).

  • Cleanup (Solid-Phase Extraction):

    • Conditioning: Condition a silica SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ethyl acetate.[10]

    • Loading: Load the reconstituted sample onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of n-hexane to remove nonpolar interferences.

    • Elution: Elute the analytes with 10 mL of a mixture of ethyl acetate and methanol.

  • Final Evaporation & Reconstitution: Evaporate the eluate to dryness. Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data from validated methods for Ronidazole analysis using a deuterated internal standard.

Table 1: Method Performance Characteristics by Matrix

Matrix Internal Standard Recovery (%) LOQ (µg/kg) Linearity (r²) Reference(s)
Bovine Muscle This compound 96 - 103 0.08 - 0.41 >0.99 [1][2]
Salmon & Honey This compound 91.2 - 107.0 0.05 - 0.2 N/A [10]
Milk N/A* 90 - 110 0.5 ≥0.99 [6][7]
Honey N/A* >90 0.75 N/A [12]
Honey (QuEChERS) N/A* 76.1 - 98.5 0.1 - 0.5 N/A [9][11]

Note: While a deuterated IS was not specified in these particular abstracts, its use is standard practice for such validated methods.

Table 2: Typical LC-MS/MS Parameters

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ronidazole MRM Q1: 201.2 m/z -> Q3: 139.8 m/z (example)

| This compound MRM | Q1: 204.2 m/z -> Q3: 142.8 m/z (example) |

Conclusion

The protocols described provide robust and reliable methods for the quantification of Ronidazole in diverse and complex food matrices. The incorporation of this compound as an internal standard is a critical component of the workflow, ensuring high-quality data by compensating for analytical variability. These methods are sensitive and specific, making them suitable for regulatory monitoring and routine analysis to ensure food safety. Method validation should always be performed in the specific laboratory and for the matrix of interest to ensure performance criteria are met.

References

Application Notes and Protocols for the Quantification of Ronidazole in Animal Tissues Using Ronidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole is a nitroimidazole antibiotic used in veterinary medicine to treat protozoal infections in animals. Due to concerns about its potential carcinogenicity, its use in food-producing animals is banned in many countries, necessitating sensitive and reliable methods for monitoring its residues in animal tissues.[1][2][3] This document provides a detailed protocol for the quantification of Ronidazole in various animal tissues (e.g., muscle, liver) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ronidazole-d3 as a stable isotope-labeled internal standard. The use of an isotopic internal standard like this compound is the gold standard for quantitative mass spectrometry, as it accurately corrects for matrix effects and variations during sample preparation and analysis.[4]

Experimental Workflow

The overall workflow for the analysis of Ronidazole in animal tissues involves sample preparation, which includes homogenization, extraction, and cleanup, followed by instrumental analysis using LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenize Animal Tissue (e.g., 5g) Spike 2. Spike with This compound Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate or Acetonitrile) Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 Collect 5. Collect Supernatant Centrifuge1->Collect Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Data 9. Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for the quantification of Ronidazole in animal tissues.

Detailed Experimental Protocols

Materials and Reagents
  • Ronidazole analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (HPLC grade)[1][2][3]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium sulfate[5]

  • Anhydrous sodium sulfate[5]

  • n-Hexane (HPLC grade)[5]

  • Water (deionized or Milli-Q)

  • Strongly Acidic Cation Exchange Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)[6]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ronidazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Ronidazole stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range is 0.1 to 100 ng/mL.[7]

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with the mobile phase to a fixed concentration (e.g., 10 ng/mL).[7]

Sample Preparation

This protocol describes a common liquid-liquid extraction procedure. For complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary.

  • Homogenization: Weigh 5.0 g of the homogenized animal tissue (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.[8]

  • Spiking: Add a known volume of the this compound internal standard spiking solution to the sample and let it equilibrate for approximately 15 minutes.[4][7]

  • Extraction:

    • Add 15 mL of ethyl acetate to the tube and homogenize for 1 minute.[8]

    • Alternatively, for a QuEChERS-style extraction, add 10 mL of acetonitrile with 1% formic acid, shake vigorously, then add salts like anhydrous MgSO₄ and NaCl to induce phase separation.[8]

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes.[8]

  • Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate or acetonitrile) to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step with an additional portion of the solvent to improve recovery. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]

  • Defatting (for fatty tissues): If the residue contains visible fat, add 10 mL of n-hexane, vortex, and discard the hexane layer. This step helps to remove lipids that can interfere with the analysis.[5]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile).[5]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument used.

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
RonidazoleTo be optimizedTo be optimizedTo be optimized
This compoundTo be optimizedTo be optimizedTo be optimized

Note: The specific m/z values for precursor and product ions should be determined by direct infusion of the analytical standards into the mass spectrometer.

Quantitative Data Summary

The performance of this method should be validated according to regulatory guidelines (e.g., European Union Decision 2002/657/EC).[1][2] Key validation parameters are summarized below.

Table 1: Method Performance Characteristics

ParameterTypical Value/RangeReference
Linearity Range 0.5 - 50 ng/g[9]
Correlation Coefficient (r²) > 0.99
Recovery 80 - 110%[6][9][10]
Precision (RSD%) < 15%[6][9]
Limit of Detection (LOD) 0.05 - 0.5 µg/kg (ppb)[9][11]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kg (ppb)[9][11]
Decision Limit (CCα) 0.0 - 0.25 µg/kg[1][2][12]
Detection Capability (CCβ) 0.08 - 0.78 µg/kg[1][2][11][12]

These values are indicative and may vary depending on the tissue matrix and the specific instrumentation used.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Ronidazole in animal tissues. Proper method validation is crucial to ensure the reliability of the results for regulatory monitoring and food safety applications. The detailed protocol and performance data herein serve as a comprehensive guide for laboratories involved in the analysis of veterinary drug residues.

References

Application Notes and Protocols for the Metabolic Study of Ronidazole using Ronidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole is a nitroimidazole antimicrobial agent used in veterinary medicine to treat protozoal infections. Understanding its metabolic fate is crucial for optimizing dosing regimens, assessing potential toxicity, and ensuring drug efficacy. Ronidazole-d3, a stable isotope-labeled analog of Ronidazole, serves as an invaluable tool in these metabolic studies, primarily as an internal standard for accurate quantification in complex biological matrices.[1] These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of Ronidazole utilizing this compound.

The primary route of Ronidazole metabolism involves the reduction of its nitro group, a process critical for its antimicrobial activity. This bioactivation is catalyzed by enzymes in both the host and the target microorganisms. In the host, this reductive metabolism occurs primarily in the liver.[2]

Rationale for using this compound in Metabolic Studies

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays.[3] this compound is the ideal internal standard for the quantification of Ronidazole as it shares identical chemical and physical properties with the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar behavior correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. While deuterium substitution can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), for its use as an internal standard in bioanalysis, it is generally assumed that the metabolic pathways remain the same and the effect on the overall quantification is minimal and can be accounted for during method validation.[4][5]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Ronidazole from studies in feline models. While direct comparative metabolic data for this compound is not available in the literature, its use as an internal standard presupposes very similar pharmacokinetic behavior.

ParameterValue (Mean ± SD)SpeciesRoute of AdministrationReference
Bioavailability 99.64 ± 16.54 %CatOral[6]
Terminal Half-life (t½) 10.50 ± 0.82 hCatOral[6]
Systemic Clearance (CL) 0.82 ± 0.07 mL/kg/minCatIntravenous[6]
Maximum Concentration (Cmax) 35.37 ± 3.03 µg/mLCatOral[7]
Time to Cmax (Tmax) 1.02 ± 0.40 hCatOral[7]

Metabolic Pathways and Experimental Workflows

The metabolism of Ronidazole is complex, involving both activation through reduction and detoxification through various pathways. The following diagrams illustrate the key metabolic pathways and a general workflow for its study.

Ronidazole Metabolic Activation Pathway Ronidazole Ronidazole Nitro_Anion_Radical Nitro Anion Radical (Reactive Intermediate) Ronidazole->Nitro_Anion_Radical NADPH-Cytochrome P450 Reductase (Anaerobic/Hypoxic Conditions) HMMNI HMMNI (2-hydroxymethyl-1-methyl -5-nitroimidazole) Ronidazole->HMMNI Hydrolysis Further_Reduction_Products Further Reduced Metabolites Nitro_Anion_Radical->Further_Reduction_Products DNA_Damage DNA Damage & Antimicrobial Effect Further_Reduction_Products->DNA_Damage Ring_Scission Imidazole Ring Scission Products (e.g., N-methylglycolamide, oxalic acid) HMMNI->Ring_Scission

Caption: Proposed metabolic activation pathway of Ronidazole.

Experimental Workflow for Ronidazole Metabolic Studies cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Incubation Incubate Ronidazole with Liver Microsomes/Hepatocytes Quenching Quench Reaction Incubation->Quenching Internal_Standard Spike with This compound Quenching->Internal_Standard Extraction Extract Analytes LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Dosing Administer Ronidazole to Animal Model Sample_Collection Collect Biological Samples (Plasma, Urine, Tissues) Dosing->Sample_Collection Sample_Processing Process Samples Sample_Collection->Sample_Processing Sample_Processing->Internal_Standard Internal_Standard->Extraction Data_Analysis Data Analysis and Metabolite Identification LC_MS_MS->Data_Analysis

Caption: General workflow for in vitro and in vivo metabolic studies of Ronidazole.

Experimental Protocols

In Vitro Metabolic Stability of Ronidazole in Liver Microsomes

This protocol is designed to determine the rate of disappearance of Ronidazole when incubated with liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Ronidazole

  • This compound (as internal standard)

  • Pooled liver microsomes (e.g., human, rat, cat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Ronidazole (e.g., 10 mM in DMSO).

    • Prepare a working solution of Ronidazole (e.g., 100 µM in phosphate buffer).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in MeOH).

    • Prepare a working internal standard solution (e.g., 100 ng/mL this compound in ACN).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes (final concentration e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the Ronidazole working solution (final concentration e.g., 1 µM) and the NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of the cold internal standard solution (e.g., 400 µL of 100 ng/mL this compound in ACN). The "0" minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of Ronidazole.

    • Example LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in ACN

      • Gradient: A suitable gradient to separate Ronidazole from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Example MS/MS Conditions (Positive ESI):

      • Monitor the appropriate precursor-to-product ion transitions for Ronidazole and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of Ronidazole to this compound.

    • Plot the natural logarithm of the percentage of Ronidazole remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

In Vivo Pharmacokinetic Study of Ronidazole in an Animal Model

This protocol outlines a basic procedure for determining the pharmacokinetic profile of Ronidazole in a relevant animal species (e.g., cats, rodents).

Materials:

  • Ronidazole formulation for administration (e.g., oral, intravenous)

  • This compound for internal standard

  • Animal model (e.g., healthy adult cats)

  • Blood collection supplies (e.g., syringes, EDTA tubes)

  • Centrifuge

  • Sample storage vials

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of Ronidazole to the animals. The dose will depend on the study objectives and should be based on available literature.[6]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Collect blood into EDTA tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 3000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to labeled storage vials and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add the internal standard solution (this compound).

    • Perform protein precipitation by adding a solvent like acetonitrile (e.g., 3 volumes).

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis as described in the in vitro protocol.

  • Pharmacokinetic Analysis:

    • Quantify the concentration of Ronidazole in each plasma sample using a calibration curve.

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, and clearance.

Concluding Remarks

The use of this compound is essential for the accurate and reliable quantification of Ronidazole in metabolic studies. The protocols provided offer a framework for investigating the metabolic stability and pharmacokinetic properties of this important veterinary drug. Further studies are warranted to definitively identify all metabolites and the specific enzymes responsible for Ronidazole's biotransformation, which will contribute to a more complete understanding of its disposition and potential for drug-drug interactions.

References

Application of Ronidazole-d3 in Food Safety Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ronidazole is a nitroimidazole antibiotic that has been used in veterinary medicine to treat protozoal infections in food-producing animals.[1][2] Due to concerns about its potential carcinogenic and mutagenic effects, the use of ronidazole in food-producing animals is banned in many countries, including the European Union.[1][2] Consequently, regulatory bodies worldwide monitor its presence in various food products to ensure consumer safety.[1] Accurate and sensitive analytical methods are crucial for the enforcement of these regulations. Ronidazole-d3, a stable isotope-labeled internal standard, plays a pivotal role in achieving the required accuracy and reliability in the quantitative analysis of ronidazole residues in complex food matrices.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in food safety analysis, targeted towards researchers, scientists, and drug development professionals.

The Role of this compound as an Internal Standard

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays.[3][5] this compound is the ideal internal standard for the quantification of ronidazole.[3] It shares a close structural and physicochemical similarity with the target analyte, ronidazole.[2][3] This similarity ensures that it behaves almost identically to ronidazole during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[3][5] By adding a known amount of this compound to the sample at the beginning of the analytical process, it is possible to compensate for any analyte loss during sample processing and to correct for matrix effects and variations in instrument response.[3][5] This leads to more accurate and precise quantification of ronidazole residues. This compound has also been successfully used as an internal standard for the analysis of other nitroimidazoles, such as metronidazole and their metabolites.[1][3]

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods using this compound as an internal standard for the determination of ronidazole and other nitroimidazoles in various food matrices.

Food MatrixAnalyte(s)MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (µg/kg)Reference
Bovine MuscleRonidazole, Metronidazole, Dimetridazole and metabolitesLC-MS/MSCCα: 0.0 - 0.17CCβ: 0.08 - 0.4196 - 1030.5 - 2.5[1][2][4]
MilkRonidazole, MetronidazoleLC-MS/MS0.250.590 - 1100.5 - 20[6]
Salmon & HoneyRonidazole, Dimetridazole, MetronidazoleLC-MS/MS0.05 - 0.2-91.2 - 107.00.4 - 2[7]
Egg, Plasma, Muscle, HoneyNitroimidazolesLC-MS/MS----
Chicken MeatRonidazoleLC-MS/MS-0.588 - 111-[3]

LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability.

Experimental Protocols

The following protocols describe a general workflow for the analysis of ronidazole in food samples using this compound as an internal standard with LC-MS/MS.

Sample Preparation and Extraction
  • Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 g of tissue, honey, or egg) and homogenize it.[3][5]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.[3][5]

  • Extraction:

    • For Animal Tissues (Muscle, Salmon) and Eggs: Add an appropriate organic solvent such as ethyl acetate or acetonitrile.[1][3][4] For samples with high fat content, a defatting step with a nonpolar solvent like n-hexane may be necessary.[5]

    • For Honey: Dissolve the honey sample in water before proceeding with the solvent extraction.[5]

    • For Milk: Add acetonitrile with 0.1% formic acid and sodium chloride, vortex, and centrifuge.[6]

  • Centrifugation: Centrifuge the mixture to separate the organic layer containing the analytes from the solid matrix.[5]

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40-50°C.[1][5]

Clean-up

To remove interfering matrix components, a clean-up step is often necessary.

  • Solid-Phase Extraction (SPE): This is a common and effective clean-up technique.[3][7]

    • Condition a suitable SPE cartridge (e.g., silica or a cation exchange resin) with the appropriate solvents.[5][7]

    • Reconstitute the dried extract from the previous step in a suitable solvent and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes of interest with a stronger solvent.

    • Evaporate the eluate to dryness.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, where the extract is partitioned between two immiscible solvents to separate the analytes from interfering substances.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried, cleaned-up extract in a specific volume of a solvent compatible with the LC-MS/MS system (e.g., a mixture of water and acetonitrile/methanol with or without additives like formic acid).[3][6]

  • Instrumentation: Use a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).[1][6][7]

  • Chromatographic Conditions (Typical):

    • Column: A reversed-phase C18 column is commonly used.[5][7]

    • Mobile Phase: A gradient elution with a mixture of water (often with formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[3][5][7]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.[6]

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for nitroimidazoles.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3][6] Specific precursor-to-product ion transitions are monitored for both ronidazole and this compound.

    • Ion Transitions:

      • Ronidazole: e.g., m/z 201.2 → 139.8, 201.2 → 55.0[6]

      • This compound: The precursor ion will be shifted by +3 Da (m/z 204.2), and the product ions will be monitored accordingly.

Quantification

The concentration of ronidazole in the sample is determined by comparing the peak area ratio of the native ronidazole to the this compound internal standard against a calibration curve prepared with known concentrations of ronidazole and a constant concentration of this compound.[5]

Visualizations

The following diagrams illustrate the key processes and relationships in the analysis of ronidazole using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis homogenization 1. Homogenization of Food Sample spiking 2. Spiking with This compound homogenization->spiking extraction 3. Solvent Extraction spiking->extraction centrifugation 4. Centrifugation extraction->centrifugation evaporation1 5. Evaporation centrifugation->evaporation1 cleanup 6. SPE or LLE evaporation1->cleanup evaporation2 7. Evaporation cleanup->evaporation2 reconstitution 8. Reconstitution evaporation2->reconstitution lcms 9. LC-MS/MS Analysis reconstitution->lcms quantification 10. Quantification lcms->quantification

Figure 1: General experimental workflow for Ronidazole analysis.

internal_standard_principle cluster_sample Food Sample cluster_process Analytical Process cluster_output Result food_matrix Food Matrix (e.g., Muscle, Honey) sample_prep Sample Preparation & Clean-up food_matrix->sample_prep ronidazole Ronidazole (Analyte) ronidazole->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Accurate Quantification lcms_analysis->quantification Ratio of Analyte/IS ronidazole_d3 This compound (Internal Standard) ronidazole_d3->sample_prep Added at the beginning

Figure 2: Principle of using this compound as an internal standard.

References

Application Notes and Protocols for the Analysis of Ronidazole-d3 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of Ronidazole-d3, used as an internal standard for the determination of Ronidazole and other nitroimidazoles, in various environmental matrices. The following protocols are compiled and adapted from established analytical methodologies for nitroimidazoles in environmental and biological samples.

Introduction

Ronidazole is a nitroimidazole antibiotic used in veterinary medicine. Its potential for environmental contamination through runoff from agricultural areas and wastewater discharge is a growing concern. Monitoring for Ronidazole in environmental compartments like water, soil, and sediment is crucial for assessing its environmental fate and potential ecological impact. This compound is the stable isotope-labeled analog of Ronidazole and is the ideal internal standard for its quantification using mass spectrometry-based methods.[1] Its use corrects for variations during sample preparation and analysis, ensuring accurate and precise results.[1]

This document outlines protocols for the extraction, cleanup, and subsequent analysis of samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for detecting trace levels of pharmaceutical compounds in complex matrices.[2][3]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitroimidazoles in various matrices. This data is provided as a reference for expected method performance.

Table 1: Method Performance for Nitroimidazole Analysis in Water Samples

AnalyteMatrixSample Volume (mL)Extraction MethodLOQ (ng/L)Recovery (%)RSD (%)Reference
MetronidazoleRiver Water500SPE (Strata XC)3.489.3 - 97.2< 10[4]
NitroimidazolesVarious Water Sources-SPE (HLB)200--[5]
MetronidazoleWastewater-SPE16 - 12062 - 102-[2]

Table 2: Method Performance for Nitroimidazole Analysis in Solid Samples

AnalyteMatrixSample Weight (g)Extraction MethodLOQ (µg/kg)Recovery (%)RSD (%)Reference
RonidazoleBovine Muscle-Ethyl Acetate Extraction0.08 - 0.41 (CCβ)96 - 103< 15[6][7]
MetronidazoleSediment5Solid-Liquid Extraction0.4 (MDL)93.6< 15[4][8]
RonidazoleSalmon & Honey-Ethyl Acetate Extraction50 - 20091.2 - 107.01.7 - 17.1[9]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SPE: Solid-Phase Extraction; CCβ: Decision Limit; MDL: Method Detection Limit.

Experimental Protocols

Protocol for Water Sample Analysis (Wastewater, River Water)

This protocol is adapted from methodologies for the analysis of Metronidazole in water samples.[4]

3.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect 500 mL of water in a clean amber glass bottle.

  • Preservation: Acidify the sample to pH < 3 with sulfuric acid and store at 4°C until extraction.

  • Fortification: Add a known concentration of this compound internal standard to the sample.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elution: Elute the analytes from the cartridge with 2 x 4 mL of acetonitrile or methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

3.1.2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Ronidazole: Q1 -> Q3 (Quantifier and Qualifier ions)

    • This compound: Q1 -> Q3 (Quantifier and Qualifier ions)

Protocol for Soil and Sediment Sample Analysis

This protocol is adapted from methodologies for the analysis of Metronidazole in sediment and general pressurized liquid extraction techniques for soils.[8][10][11]

3.2.1. Sample Preparation and Extraction

  • Sample Collection: Collect soil or sediment samples and store them at -20°C until analysis.

  • Sample Pre-treatment: Lyophilize (freeze-dry) the samples and sieve them to < 2 mm to ensure homogeneity.

  • Fortification: Weigh 5 g of the homogenized sample into an extraction cell and spike with a known concentration of this compound internal standard.

  • Pressurized Liquid Extraction (PLE):

    • Solvent: Acetonitrile/water (1:1, v/v).

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Cycles: 2 cycles of 5 minutes each.

    • Flush Volume: 60% of cell volume.

    • Purge: 90 seconds with nitrogen.

  • Concentration and Cleanup:

    • Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or nitrogen stream.

    • Perform a cleanup step using solid-phase extraction (SPE) as described in section 3.1.1, step 4.

  • Final Preparation:

    • Evaporate the eluate from the SPE step to dryness.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

3.2.2. LC-MS/MS Analysis

The LC-MS/MS conditions are the same as described in section 3.1.2.

Visualizations

Experimental Workflows

G cluster_water Water Sample Workflow cluster_spe Water_Sample 500 mL Water Sample Acidify Acidify to pH < 3 Water_Sample->Acidify Spike_IS_W Spike with this compound Acidify->Spike_IS_W SPE Solid-Phase Extraction (SPE) Spike_IS_W->SPE Condition 1. Condition Cartridge Load 2. Load Sample Wash 3. Wash Cartridge Elute_W 4. Elute with Acetonitrile Condition->Load Load->Wash Wash->Elute_W Evaporate_W Evaporate to Dryness Elute_W->Evaporate_W Reconstitute_W Reconstitute in Mobile Phase Evaporate_W->Reconstitute_W Filter_W Filter (0.22 µm) Reconstitute_W->Filter_W LCMS_W LC-MS/MS Analysis Filter_W->LCMS_W

Caption: Workflow for this compound analysis in water samples.

G cluster_soil Soil/Sediment Sample Workflow Soil_Sample 5g Soil/Sediment Sample Freeze_Dry Freeze-Dry & Sieve Soil_Sample->Freeze_Dry Spike_IS_S Spike with this compound Freeze_Dry->Spike_IS_S PLE Pressurized Liquid Extraction (PLE) Spike_IS_S->PLE Concentrate Concentrate Extract PLE->Concentrate SPE_S Solid-Phase Extraction (SPE) Cleanup Concentrate->SPE_S Evaporate_S Evaporate to Dryness SPE_S->Evaporate_S Reconstitute_S Reconstitute in Mobile Phase Evaporate_S->Reconstitute_S Filter_S Filter (0.22 µm) Reconstitute_S->Filter_S LCMS_S LC-MS/MS Analysis Filter_S->LCMS_S

Caption: Workflow for this compound analysis in soil/sediment.

Logical Relationship

G cluster_logic Internal Standard Logic Analyte Ronidazole (Target Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS_Analysis->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Logic of using an internal standard for quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ronidazole-d3 Internal Standard Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting variability issues encountered with the Ronidazole-d3 internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of a deuterated internal standard like this compound in LC-MS analysis?

A deuterated internal standard (d-IS) is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[1] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the d-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: My this compound signal is inconsistent or drifting throughout my analytical run. What are the potential causes?

Inconsistent or drifting signals from this compound can stem from several factors:

  • Isotopic Exchange: Deuterium atoms on the molecule may be exchanging with protons from the solvent or matrix.[2] This is more likely to occur at certain molecular positions and can be influenced by pH, temperature, and solvent composition.[2]

  • Instrument Instability: The mass spectrometer's response can drift over the course of a long analytical run.[3][4]

  • Sample Preparation Inconsistency: Variations in sample extraction, handling, or injection volume can lead to inconsistent internal standard responses.[4]

  • Matrix Effects: Even with a deuterated internal standard, significant variations in the sample matrix between injections can cause fluctuations in the ionization efficiency.[5][6]

Q3: Can this compound perfectly correct for all matrix effects?

While deuterated internal standards are considered the gold standard, they may not always perfectly compensate for matrix effects.[1][7] This phenomenon, known as "differential matrix effects," can occur if the analyte (Ronidazole) and the internal standard (this compound) are affected differently by co-eluting matrix components.[1] A common cause is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," which can lead to them eluting in regions with varying degrees of ion suppression.[1]

Q4: What should I do if I suspect isotopic exchange (back-exchange) is occurring with my this compound?

Isotopic exchange, the swapping of deuterium for protons, can be investigated and mitigated with the following steps:[2]

  • Incubation Experiment: Incubate the this compound internal standard in the sample matrix and in the solvent over a time course that mimics your analytical run. A significant decrease in the internal standard signal over time is indicative of isotopic exchange.[2]

  • Evaluate pH: The rate of exchange is highly dependent on pH, often increasing in both acidic and basic solutions.[2] The slowest rate of exchange is typically observed around pH 2.5-3.[2] Consider adjusting the pH of your mobile phase or sample extracts if possible.

  • Assess Temperature: Higher temperatures accelerate chemical reactions, including isotopic exchange.[2] If feasible, try running your autosampler at a lower temperature.

  • Review Solvent Composition: Protic solvents like water and methanol can facilitate back-exchange.[2] While often necessary for chromatography, be aware of their potential role.

Q5: The peak for this compound is showing up at a slightly different retention time than Ronidazole. Is this a problem?

A small shift in retention time is known as the "isotope effect" and is sometimes observed with deuterated internal standards.[8] While perfect co-elution is ideal, a small, consistent shift is often acceptable. The primary concern is if this shift causes the analyte and internal standard to elute in different zones of ion suppression, leading to inaccurate quantification.[1] If you observe significant variability in your results that correlates with this shift, you may need to optimize your chromatography to achieve better co-elution.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure the internal standard spiking solution is added accurately and consistently to all samples, standards, and QCs.[3] 2. Verify thorough mixing (vortexing) after adding the internal standard to ensure homogeneity.[4] 3. Review the sample extraction procedure for any steps that could introduce variability (e.g., inconsistent evaporation, reconstitution volumes).[9]
Differential Matrix Effects 1. Optimize chromatographic conditions to ensure co-elution of Ronidazole and this compound.[1] 2. Improve sample clean-up procedures to remove more interfering matrix components.[9][10] 3. Perform a matrix effect experiment to quantify the extent of ion suppression or enhancement.[10]
Instrumental Drift 1. Allow the LC-MS system to fully equilibrate before starting the analytical run. 2. Inject system suitability samples (blanks and standards) periodically throughout the run to monitor instrument performance.[11] 3. Review the internal standard response for trends (e.g., a steady decrease over time), which may indicate a need for instrument cleaning or maintenance.[12]
Issue 2: Low or Decreasing this compound Signal
Potential Cause Troubleshooting Steps
Isotopic Exchange 1. Conduct a stability experiment by incubating this compound in the sample matrix and mobile phase under your analytical conditions.[2] 2. Adjust the pH of your mobile phase to a range where the deuterium labels are more stable (typically pH 2.5-3).[2] 3. Minimize the time samples spend in the autosampler and consider cooling the autosampler.[2]
Degradation of this compound 1. Verify the storage conditions and expiration date of your this compound stock and working solutions.[3] 2. Assess the stability of this compound in your sample matrix and processing conditions.
In-source Fragmentation 1. Optimize mass spectrometer source parameters (e.g., temperature, voltages) to minimize the fragmentation of this compound.[1] This involves finding a balance between efficient ionization and minimizing the loss of deuterium.
Incorrect Spiking Solution Concentration 1. Prepare fresh working solutions of the internal standard. 2. Verify the concentration of your stock and working solutions.[10]

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

Objective: To quantitatively assess the impact of the sample matrix on the ionization of Ronidazole and the ability of this compound to compensate for it.

Methodology: [10]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Ronidazole and this compound into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation method. Spike Ronidazole and this compound into the final, extracted matrix.

    • Set C (Pre-Extraction Spike / Matrix-Matched Standard): Spike Ronidazole and this compound into the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

Interpretation: An IS-Normalized MF close to 1 indicates that the this compound internal standard effectively compensates for the matrix effect.[10]

Protocol 2: Isotopic Exchange Stability Test

Objective: To determine the stability of the deuterium labels on this compound under the analytical conditions.

Methodology: [2]

  • Sample Preparation:

    • Prepare a solution of this compound in your mobile phase.

    • Prepare a solution of this compound in a representative blank matrix extract.

  • Incubation: Store these solutions in the autosampler at the temperature used for your analytical runs.

  • Time-Course Analysis: Inject the samples onto the LC-MS/MS system at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Data Analysis: Plot the peak area of this compound against time. A significant and consistent decrease in the peak area over time suggests isotopic exchange is occurring.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Variability Observed check_is_response Review IS Peak Area Across the Batch start->check_is_response random_variability Random, High Variability check_is_response->random_variability Random consistent_drift Consistent Drift (Up or Down) check_is_response->consistent_drift Drift low_signal Low or Decreasing Signal check_is_response->low_signal Low/Decreasing troubleshoot_prep Investigate Sample Prep - Spiking Consistency - Mixing - Extraction random_variability->troubleshoot_prep troubleshoot_instrument Check Instrument Stability - System Equilibration - Source Cleanliness consistent_drift->troubleshoot_instrument troubleshoot_stability Assess IS Stability (Protocol 2) low_signal->troubleshoot_stability troubleshoot_matrix Evaluate Matrix Effects (Protocol 1) troubleshoot_prep->troubleshoot_matrix end_node Resolution: Stable IS Performance troubleshoot_matrix->end_node troubleshoot_instrument->end_node troubleshoot_fragmentation Optimize MS Source Parameters troubleshoot_stability->troubleshoot_fragmentation troubleshoot_concentration Verify IS Concentration troubleshoot_fragmentation->troubleshoot_concentration troubleshoot_concentration->end_node

Caption: Troubleshooting workflow for this compound internal standard variability.

References

Technical Support Center: Matrix Effects When Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using deuterated internal standards to mitigate matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] Both can significantly impact the accuracy, precision, and sensitivity of a quantitative analysis.[1][3] Matrix effects are a major concern in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), which is more susceptible to these interferences.[1][4]

Q2: What causes matrix effects?

A2: Matrix effects arise from various interactions between the analyte and co-eluting matrix components within the ion source of the mass spectrometer. The primary causes include:

  • Competition for Ionization: Co-eluting compounds can compete with the analyte for access to charge or for the available space on the surface of ESI droplets, thereby reducing the analyte's ionization efficiency.[1][5]

  • Droplet Formation and Evaporation Interference: Less volatile or high-viscosity compounds in the matrix can affect the efficiency of droplet formation and evaporation in the ESI source, hindering the release of gas-phase analyte ions.[1][3]

  • Ion Pairing: Matrix components or mobile phase additives can act as ion-pairing reagents, neutralizing the analyte ions and reducing their response.[1]

  • Analyte Co-precipitation: Analytes may co-precipitate with less volatile and heavier compounds in the matrix, reducing the number of analyte molecules that reach the gas phase for ionization.[1][5]

Q3: How do deuterated internal standards theoretically correct for matrix effects?

A3: Deuterated internal standards, also known as stable isotope-labeled (SIL) internal standards, are considered the gold standard for compensating for matrix effects.[2][6] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium.[6] Since the deuterated standard is chemically almost identical to the analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization.[6][7] By adding a known amount of the deuterated standard to the sample prior to extraction, it serves as an internal reference to correct for variations.[6] The ratio of the analyte signal to the internal standard signal is used for quantification, which normalizes for signal fluctuations caused by matrix effects, leading to more accurate and precise results.[7][8]

Q4: What are the limitations of using deuterated standards?

A4: While highly effective, deuterated standards are not a perfect solution and have limitations:

  • Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the deuterated standard.[1][2] This is known as the deuterium isotope effect and is thought to be caused by changes in the molecule's lipophilicity.[9][10] If this shift causes the analyte and standard to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification.[9][11]

  • Differential Matrix Effects: Even with co-elution, the analyte and its deuterated internal standard can experience different degrees of ion suppression, which has been reported to differ by 26% or more in some cases.[9]

  • Isotopic Instability (H/D Exchange): Deuterium atoms in labile positions (e.g., on -OH, -NH, or -SH groups) can exchange with hydrogen atoms from the solvent or sample matrix, reducing the concentration of the deuterated standard.[6][11]

  • Purity of the Standard: It is critical to verify the purity of a deuterated internal standard, as any non-labeled impurity can adversely affect quantitation and lead to artificially high analyte concentrations.[9]

Q5: What are the key considerations when selecting a deuterated internal standard?

A5: When selecting a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The standard should have a high degree of isotopic enrichment (ideally ≥98%) to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[2][6]

  • Position of Deuteration: Deuterium atoms should be placed in stable positions within the molecule to avoid hydrogen-deuterium exchange.[6][7]

  • Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic overlap.[6]

Troubleshooting Guides

Problem 1: My quantitative results are inaccurate or inconsistent even with a deuterated internal standard.

Symptoms:

  • High variability in the analyte/internal standard area ratio.[1]

  • Poor accuracy and precision in quality control samples.[1]

  • Non-linear calibration curves when using the internal standard for correction.[1]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Lack of Chromatographic Co-elution 1. Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard. A visible separation in their retention times is a strong indicator of a problem.[12] 2. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column chemistry to achieve co-elution.[12] 3. Consider a Different Labeled Standard: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift.[12][13]
Differential Matrix Effects 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the matrix effect on both the analyte and the internal standard across different lots of matrix.[2] 2. Improve Sample Cleanup: Enhance your sample preparation method (e.g., Solid-Phase Extraction [SPE] or Liquid-Liquid Extraction [LLE]) to remove more interfering compounds.[12] 3. Optimize Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the regions of ion suppression identified by a post-column infusion experiment.[12] 4. Dilute the Sample: Diluting the sample can lower the concentration of matrix components causing suppression, but be mindful of the analyte's detection limit.[12]
Isotopic Instability (H/D Exchange) 1. Check Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[7] When possible, use standards with deuterium labels on stable positions.[7] 2. Minimize Exposure: Reduce the time the internal standard is in contact with the sample matrix before analysis.[7]
Problem 2: The signal for my deuterated internal standard is unstable or decreasing over an analytical run.

Symptoms:

  • A gradual or abrupt decrease in the internal standard peak area over the course of an analytical batch.

  • Inconsistent internal standard response across samples.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Carryover 1. Optimize Wash Method: Increase the strength of the autosampler wash solvent and/or the wash volume and duration between injections.[12]
Column Degradation 1. Replace the Column: A loss of stationary phase or contamination of the column can affect the separation and peak shape.[2] Replace the analytical column with a new one of the same type. 2. Implement Column Washing: Use a column washing protocol to minimize contamination.[2]
In-source Instability 1. Clean the Ion Source: Contamination of the ion source can lead to inconsistent ionization. Clean the ion source according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.[7]

  • Set up the LC-MS system with the analytical column.[7]

  • Connect the outlet of the LC column to a T-piece.[7]

  • Continuously deliver the analyte standard solution to the second port of the T-piece using a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).[7][12]

  • Connect the third port of the T-piece to the mass spectrometer inlet.[7]

  • Once a stable baseline signal for the analyte is established, inject a blank matrix extract onto the LC column.[7]

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop or rise in the signal indicates a region of ion suppression or enhancement, respectively.[12]

Protocol 2: Quantitative Evaluation of Matrix Effects (Post-Extraction Addition)

Objective: To quantify the degree of ion suppression or enhancement for an analyte and assess the internal standard's ability to compensate.[2]

Methodology:

  • Prepare Three Sets of Samples: [2][14]

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., the final mobile phase composition).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. (This set is primarily used to determine recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.[2]

  • Calculate Matrix Factor (MF) and IS-Normalized MF: [2]

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Data Interpretation:

MetricValueInterpretation
Matrix Factor (MF) < 1.0Ion Suppression[14]
> 1.0Ion Enhancement[14]
≈ 1.0No significant matrix effect
IS-Normalized MF ≈ 1.0The internal standard is effectively compensating for the matrix effect.[2]
CV% of IS-Normalized MF < 15%Indicates consistent compensation across different matrix sources.[2]

Table 1: Hypothetical Data from a Matrix Effect Experiment Illustrating Differential Effects. [2]

Sample LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte/IS Ratio (Set B)Analyte MFIS MFIS-Normalized MF
145,00085,0000.5290.450.850.53
252,00088,0000.5910.520.880.59
348,00082,0000.5850.480.820.59
Neat (Set A) 100,000 100,000 1.000 - - -

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which could lead to an overestimation of the analyte concentration if not properly addressed.[2]

Visualizations

G cluster_LC LC Elution cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Ionization Ionization Process Analyte->Ionization IS Deuterated IS IS->Ionization Matrix Matrix Components Matrix->Ionization Suppression Analyte_Signal Analyte Signal (Suppressed) Ionization->Analyte_Signal IS_Signal IS Signal (Suppressed) Ionization->IS_Signal Ratio Ratio (Analyte/IS) = Constant Analyte_Signal->Ratio IS_Signal->Ratio G start Inconsistent or Inaccurate Results check_coelution Check Analyte/IS Co-elution start->check_coelution is_separated Is there a separation? check_coelution->is_separated adjust_chrom Adjust Chromatographic Conditions is_separated->adjust_chrom Yes assess_matrix Assess Matrix Effects (Post-Extraction Spike) is_separated->assess_matrix No adjust_chrom->check_coelution is_significant Are matrix effects significant? assess_matrix->is_significant improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_significant->improve_cleanup Yes check_label Check Isotopic Stability (H/D Exchange) is_significant->check_label No improve_cleanup->check_label end Method Optimized check_label->end G start Start: Prepare 3 Sample Sets set_a Set A: Analyte + IS in Neat Solution start->set_a set_b Set B: Post-Extraction Spike of Analyte + IS into 6+ lots of blank matrix extract start->set_b set_c Set C: Pre-Extraction Spike of Analyte + IS into blank matrix (for recovery) start->set_c analyze Analyze all sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate MF and IS-Normalized MF analyze->calculate interpret Interpret Results: - MF ≈ 1? - IS-Normalized MF ≈ 1? - CV% < 15%? calculate->interpret end End: Validation Complete interpret->end

References

Technical Support Center: Optimizing Ronidazole-d3 for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration and use of Ronidazole-d3 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a deuterium-labeled analog of Ronidazole.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly for methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard like this compound is considered the gold standard because it has nearly identical chemical and physical properties to the analyte (Ronidazole). This allows it to co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[2]

Q2: What is the optimal concentration of this compound to use as an internal standard?

A2: The optimal concentration of this compound is dependent on the specific bioanalytical method, the biological matrix being analyzed, and the expected concentration range of the analyte, Ronidazole. A common starting point for the internal standard concentration is in the mid-range of the calibration curve for the analyte. For instance, in some analyses of nitroimidazoles, internal standards are spiked at a concentration of 10 ng/g. Ultimately, the concentration should be optimized during method development to ensure a consistent and reproducible response across the entire calibration range.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Ronidazole and this compound?

A3: The precursor and product ions for MRM analysis are crucial for the selective detection of Ronidazole and its internal standard. While specific collision energies should be optimized for your instrument, common transitions are provided in the table below.

Q4: What are the acceptance criteria for recovery, precision, and accuracy in a bioanalytical method?

A4: According to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, the following criteria are generally accepted:

  • Recovery: While 100% recovery is not required, it should be consistent and reproducible.[3][4]

  • Precision: The precision, determined at each concentration level, should not exceed 15% of the coefficient of variation (CV), except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20% of the CV.[5]

  • Accuracy: The mean value should be within ±15% of the theoretical value, except for the LLOQ, where it should be within ±20%.[5]

Troubleshooting Guide

Problem 1: High Variability in this compound Signal

  • Possible Cause: Inconsistent sample preparation, instrument instability, or variable matrix effects.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure precise and consistent pipetting of the this compound spiking solution into all samples.

    • Check Instrument Stability: Analyze replicate injections of a standard solution containing only this compound to assess instrument performance.

    • Evaluate Matrix Effects: A significant variation in the this compound signal between different blank matrix lots can indicate a strong matrix effect. Consider further sample cleanup.

Problem 2: Poor Peak Shape for Ronidazole and/or this compound

  • Possible Cause: Column degradation, inappropriate mobile phase, or sample solvent effects.

  • Troubleshooting Steps:

    • Column Health: Flush the column or replace it if it has been used extensively.

    • Mobile Phase: Ensure the mobile phase is correctly prepared and has the appropriate pH.

    • Sample Solvent: The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion.

Problem 3: Low Recovery of Ronidazole and this compound

  • Possible Cause: Inefficient extraction during sample preparation.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different organic solvents (e.g., ethyl acetate, acetonitrile) to find the one that provides the best recovery for your matrix.

    • Adjust pH: The pH of the sample before extraction can significantly impact the recovery of ionizable compounds.

    • Increase Mixing/Shaking Time: Ensure thorough mixing during the extraction step to allow for complete partitioning of the analyte and internal standard into the organic phase.

Problem 4: Ion Suppression or Enhancement

  • Possible Cause: Co-elution of matrix components that interfere with the ionization of the analyte and internal standard in the mass spectrometer source.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Modify Chromatography: Adjust the gradient elution profile to better separate the analyte and internal standard from matrix interferences.

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables provide a summary of typical parameters used in the bioanalysis of Ronidazole.

Table 1: LC-MS/MS Parameters for Ronidazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Ronidazole201.2139.855.0
This compound204.2142.855.0

Note: The MRM transition for this compound is predicted based on a +3 Da mass shift from Ronidazole. Specific transitions should be confirmed experimentally.

Table 2: Example Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 3 mm inner diameter, 150 mm length, 3 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL

Table 3: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.0595
3.0595
3.1955
5.0955

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a general guideline for the simple and rapid preparation of plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (concentration to be optimized) to each plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 - 15,000 rpm for 10-15 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound (IS) sample->spike homogenize Homogenization (for tissue) spike->homogenize extract Extraction (e.g., Protein Precipitation, LLE, SPE) homogenize->extract separate Separation of Supernatant/Extract extract->separate evaporate Evaporation to Dryness separate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General experimental workflow for the bioanalysis of Ronidazole using this compound.

troubleshooting_workflow start Issue Encountered high_variability High Signal Variability? start->high_variability poor_peak_shape Poor Peak Shape? high_variability->poor_peak_shape No solution1 Optimize Sample Prep Check Instrument Stability high_variability->solution1 Yes low_recovery Low Recovery? poor_peak_shape->low_recovery No solution2 Check/Replace Column Optimize Mobile Phase poor_peak_shape->solution2 Yes ion_suppression Ion Suppression/ Enhancement? low_recovery->ion_suppression No solution3 Optimize Extraction Solvent Adjust pH low_recovery->solution3 Yes solution4 Improve Sample Cleanup Modify Chromatography ion_suppression->solution4 Yes

Caption: A decision tree for troubleshooting common issues in this compound bioanalysis.

References

Technical Support Center: Isotopic Exchange Issues with Ronidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ronidazole-d3 as an internal standard, ensuring its isotopic stability is paramount for accurate and reliable quantitative analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic exchange issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is isotopic exchange a concern?

This compound is a deuterated form of Ronidazole, a nitroimidazole antimicrobial agent. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The three deuterium atoms on the N-methyl group give it a higher mass than the unlabeled analyte, allowing for its distinction by the mass spectrometer. Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a significant concern because it can lead to a decrease in the internal standard's signal and an artificial increase in the analyte's signal, compromising the accuracy of quantitative measurements.

Q2: Where is the deuterium label on this compound, and is it stable?

The deuterium atoms in commercially available this compound are located on the N-methyl group ([5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate).[2][3] Deuterium labels on a methyl group attached to a nitrogen within a heterocyclic ring are generally considered stable under typical analytical conditions. However, the stability can be compromised under certain experimental conditions.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

Several factors can promote the back-exchange of deuterium atoms:

  • pH: Both highly acidic and basic conditions can catalyze isotopic exchange. For many deuterated standards, the rate of exchange is lowest in a slightly acidic to neutral pH range.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]

  • Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents like acetonitrile are generally preferred for storing and preparing deuterated standards.[1]

  • Exposure Time: The longer the deuterated standard is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.

Q4: How can I detect if isotopic exchange of this compound is occurring in my experiment?

Isotopic exchange can be detected by:

  • Monitoring the Unlabeled Analyte: Analyze a blank sample spiked only with this compound. The presence of a peak at the mass transition of the unlabeled Ronidazole is a direct indication of back-exchange.[4]

  • Decreasing Internal Standard Signal: A progressive decrease in the this compound signal over time during a batch run, especially when samples are held in the autosampler, can suggest instability.

  • Inconsistent Analyte/Internal Standard Ratios: Unexplained variability in the peak area ratios of the analyte to the internal standard across quality control samples or replicates can be a sign of isotopic exchange.

Q5: Are there more stable alternatives to this compound?

If isotopic exchange with this compound proves to be a persistent issue under your specific experimental conditions, consider using an internal standard labeled with a stable isotope that is not susceptible to exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). However, the synthesis of these standards can be more complex and costly.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving isotopic exchange issues with this compound.

Issue 1: A peak corresponding to unlabeled Ronidazole is observed in a blank sample spiked only with this compound.

  • Possible Cause: Back-exchange of deuterium for hydrogen is occurring.

  • Troubleshooting Steps:

    • Verify the Purity of the Standard: Check the Certificate of Analysis (CoA) for your this compound standard to confirm its isotopic purity and the presence of any unlabeled Ronidazole as an impurity.

    • Assess Stability in Solvent: Prepare a solution of this compound in your reconstitution solvent and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under your typical autosampler conditions. An increase in the unlabeled Ronidazole peak over time confirms solvent-induced exchange.

    • Assess Stability in Matrix: Spike this compound into a blank matrix and incubate it under your sample preparation and storage conditions. Analyze aliquots at various time points to see if the matrix is contributing to the exchange.

    • Optimize Experimental Conditions: Refer to the data and recommendations in the "Data Presentation" and "Experimental Protocols" sections below to adjust pH, temperature, and solvent composition to minimize exchange.

Issue 2: The signal of the this compound internal standard is decreasing or drifting throughout an analytical run.

  • Possible Cause: Instability of this compound under the experimental conditions, leading to degradation or isotopic exchange.

  • Troubleshooting Steps:

    • Evaluate Autosampler Stability: This is a common cause of signal drift. Perform an experiment where a set of identical samples containing this compound are injected at the beginning, middle, and end of a typical run time to assess stability in the autosampler.

    • Check for Adsorption: Ronidazole could be adsorbing to sample vials or tubing. Consider using different types of vials (e.g., silanized glass or polypropylene).

    • Review Mobile Phase Composition: Ensure the mobile phase pH is within a stable range for this compound. If using a high aqueous content mobile phase, minimize the time the sample is in contact with it before injection.

    • Lower Temperature: If possible, cool the autosampler to a lower temperature (e.g., 4°C) to slow down any potential degradation or exchange.[1]

Data Presentation

While specific quantitative data for the isotopic exchange of this compound is not widely published, the following tables summarize the expected impact of key experimental parameters based on general principles for deuterated standards.

Table 1: Impact of Experimental Conditions on Isotopic Exchange of Deuterated Standards

FactorCondition Favoring ExchangeMitigation Strategy
pH High (>8) or Low (<3)Maintain pH between 4 and 7.
Temperature High (>25°C)Store and analyze samples at low temperatures (e.g., 4°C).[1]
Solvent Protic (e.g., H₂O, CH₃OH)Use aprotic solvents (e.g., acetonitrile) when possible.[1]
Exposure Time ProlongedMinimize the time between sample preparation and analysis.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Analytical Matrix

Objective: To determine if isotopic exchange of this compound is occurring under specific experimental conditions in a given biological matrix.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples in a blank biological matrix (e.g., plasma, tissue homogenate).

    • Set A (T=0): Spike the blank matrix with this compound at the working concentration. Immediately proceed to the extraction step.

    • Set B (Incubated): Spike the blank matrix with this compound at the working concentration. Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Sample Extraction:

    • Following the respective incubation times, extract both sets of samples using your validated extraction protocol.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Monitor the mass transitions for both this compound and unlabeled Ronidazole.

  • Data Analysis:

    • Compare the peak area of the unlabeled Ronidazole in Set B to that in Set A. A significant increase in the unlabeled analyte signal in the incubated samples is a direct indication of back-exchange.

    • Compare the peak area of this compound in Set B to Set A. A significant decrease suggests instability.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation prep_blank Prepare Blank Matrix Samples spike_t0 Spike with this compound (T=0) prep_blank->spike_t0 spike_incubated Spike with this compound (Incubated) prep_blank->spike_incubated extract_t0 Immediately Extract T=0 Samples spike_t0->extract_t0 incubate Incubate under Experimental Conditions spike_incubated->incubate extract_incubated Extract Incubated Samples incubate->extract_incubated analyze LC-MS/MS Analysis extract_t0->analyze extract_incubated->analyze compare Compare Unlabeled Ronidazole and this compound Signals analyze->compare conclusion Assess Isotopic Stability compare->conclusion

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_optimization Optimization of Experimental Conditions start Inaccurate Quantitative Results or Drifting IS Signal check_purity Verify Isotopic Purity of this compound (CoA) start->check_purity check_blank Analyze Blank + this compound for Unlabeled Analyte start->check_blank unlabeled_present Unlabeled Ronidazole Detected? check_blank->unlabeled_present adjust_ph Adjust pH of Solvents and Mobile Phase (4-7) unlabeled_present->adjust_ph Yes reanalyze Re-analyze Samples unlabeled_present->reanalyze No (Investigate other sources of error) lower_temp Lower Autosampler and Storage Temperature (e.g., 4°C) adjust_ph->lower_temp change_solvent Use Aprotic Solvents (e.g., Acetonitrile) lower_temp->change_solvent minimize_time Minimize Time Between Preparation and Analysis change_solvent->minimize_time minimize_time->reanalyze

References

Technical Support Center: Chromatographic Behavior of Ronidazole and Ronidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ronidazole and its deuterated internal standard, Ronidazole-d3. The information provided addresses common issues related to the chromatographic shift observed between these two compounds during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing a difference in retention time between Ronidazole and our internal standard, this compound. Is this expected?

A1: Yes, it is expected to observe a slight difference in retention time between Ronidazole and this compound, even though they are chemically identical except for the isotopic labeling. This phenomenon is known as the chromatographic isotope effect or isotopic shift.

Q2: Why does this compound elute at a different time than Ronidazole?

A2: The chromatographic isotope effect arises from subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to minor differences in the molecule's van der Waals interactions with the stationary phase of the chromatography column. In reversed-phase liquid chromatography (RPLC), which is commonly used for Ronidazole analysis, deuterated compounds like this compound often exhibit slightly weaker interactions with the non-polar stationary phase, causing them to elute marginally earlier than their non-deuterated counterparts.

Q3: How significant is the retention time shift between Ronidazole and this compound?

A3: The retention time shift is typically small, often in the range of a few seconds or even less. The exact magnitude of the shift can depend on the specific chromatographic conditions, including the column chemistry, mobile phase composition, gradient profile, and temperature. While the shift is minor, it is important to be aware of it for accurate peak integration and quantification.

Q4: Can this chromatographic shift negatively impact our quantitative analysis?

A4: If not properly accounted for, a chromatographic shift between the analyte and its deuterated internal standard can potentially affect the accuracy of quantification. This is particularly true if the peaks are not baseline resolved and the integration windows are not set correctly. It is crucial to ensure that the peak integration algorithm accurately captures the entire peak area for both Ronidazole and this compound.

Q5: Should we aim for complete baseline separation of Ronidazole and this compound?

A5: Not necessarily. In many cases, the peaks for Ronidazole and this compound will co-elute or be only partially separated. As long as the mass spectrometer can distinguish between the two compounds based on their different mass-to-charge ratios (m/z), and the peak integration is accurate, baseline separation is not a strict requirement for reliable quantification using a stable isotope-labeled internal standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent retention time shift between Ronidazole and this compound Fluctuations in chromatographic conditions (e.g., temperature, mobile phase composition, flow rate).Ensure the stability and reproducibility of your LC system. Regularly check for leaks, ensure proper mobile phase mixing, and verify the column oven temperature.
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, try flushing the column or, if necessary, replace it.
Poor peak shape for either Ronidazole or this compound Inappropriate mobile phase pH.Optimize the mobile phase pH to ensure consistent ionization of the analytes.
Column overloading.Reduce the injection volume or the concentration of the sample.
Difficulty in integrating the peaks of Ronidazole and this compound Overlapping peaks with incorrect integration parameters.Manually review the peak integration and adjust the integration parameters in your chromatography data system to ensure accurate area measurement for both peaks. Consider using a valley-to-valley integration approach if the peaks are not well-separated.
Mass spectrometer resolution is insufficient to distinguish between the two compounds.This is highly unlikely with modern mass spectrometers. Verify the instrument is properly calibrated and operating at the correct resolution.

Quantitative Data

The following table summarizes typical retention time data for Ronidazole based on a published LC-MS/MS method. The retention time for this compound is expected to be slightly earlier.

CompoundReported Retention Time (minutes)[1]Expected Shift for this compound
Ronidazole2.25Slightly earlier (e.g., 2.20 - 2.24 minutes)
This compoundNot explicitly reported, but expected to be slightly less than Ronidazole-

Note: The exact retention times and the magnitude of the shift can vary depending on the specific analytical method and instrumentation used.

Experimental Protocols

A typical experimental workflow for the analysis of Ronidazole using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation (General Procedure for Milk Samples)[1]
  • Extraction: To 1 mL of milk sample, add an appropriate amount of this compound internal standard solution. Add 4 mL of acetonitrile, vortex for 1 minute, and centrifuge.

  • Salting Out: Add 1 g of sodium chloride to the supernatant, vortex, and centrifuge.

  • Evaporation: Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a water:acetonitrile/formic acid (80:20:0.1%) solution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Chromatographic Conditions[1]
  • LC System: Nexera XR system (Shimadzu) or equivalent.

  • Column: Phenomenex Luna C18(2) 100 Å (3.0×150 mm) 3 µm.

  • Mobile Phase A: Water + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, and then returning to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions[1]
  • Mass Spectrometer: SCIEX Triple Quad™ 3500 LC-MS/MS System or equivalent.

  • Ion Source: Electrospray ionization (ESI) in positive polarity.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ronidazole: Q1 m/z 201.2 -> Q3 m/z 139.8

    • This compound: The precursor ion (Q1) will be m/z 204.2, and the product ion (Q3) will be the same or a similarly stable fragment.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Milk) Spike Spike with this compound Sample->Spike Extract Extraction with Acetonitrile Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the quantitative analysis of Ronidazole using this compound.

Troubleshooting_Logic start Retention Time Shift Observed? consistent Is the shift consistent? start->consistent expected Expected Isotope Effect consistent->expected Yes troubleshoot_lc Troubleshoot LC System (Temp, Flow, Mobile Phase) consistent->troubleshoot_lc No check_column Check Column Condition troubleshoot_lc->check_column

Caption: Logical diagram for troubleshooting inconsistent chromatographic shifts.

References

Technical Support Center: Minimizing Ion Suppression with Ronidazole-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression when using Ronidazole-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reproducible results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Low this compound Signal Across Samples

  • Symptom: The peak area or height of this compound varies significantly between different sample injections, even in replicates.

  • Possible Causes:

    • Differential Matrix Effects: The composition of the sample matrix can vary, leading to different degrees of ion suppression in each sample.[1][2][3]

    • Inconsistent Sample Preparation: Variability in the extraction or cleanup process can lead to inconsistent removal of matrix components.[4][5]

    • Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time can affect signal intensity.[6]

  • Solutions:

    • Optimize Sample Preparation: Implement a robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components such as phospholipids.[4][5]

    • Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of your study samples to compensate for consistent matrix effects.[2][4]

    • Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.[7][8][9]

    • Regular Instrument Calibration: Ensure the LC-MS system is properly calibrated and maintained to minimize instrument-related variability.[6]

Issue 2: Poor Analyte/Internal Standard Area Ratio Reproducibility

  • Symptom: The ratio of the peak area of the target analyte to the peak area of this compound is not consistent across calibration standards and quality control samples.

  • Possible Causes:

    • Chromatographic Separation of Analyte and Internal Standard: Although chemically similar, the deuterium-labeled internal standard may elute slightly differently from the unlabeled analyte, causing them to experience different matrix environments.[1][10]

    • Non-Coeluting Interferences: A matrix component may be co-eluting with either the analyte or the internal standard, but not both, selectively suppressing one signal.[11]

  • Solutions:

    • Chromatographic Optimization: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve co-elution of the analyte and this compound.[4][10]

    • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify regions of the chromatogram where significant ion suppression occurs. Adjust the chromatography to move the analyte and internal standard peaks away from these regions.[12][13]

Issue 3: Complete Signal Loss or Significant Drop in Sensitivity for Both Analyte and this compound

  • Symptom: A sudden and drastic decrease in the signal intensity for both the target analyte and this compound is observed.

  • Possible Causes:

    • Severe Matrix Effects: High concentrations of co-eluting matrix components can cause profound ion suppression.[9][11] Common culprits include phospholipids and salts.

    • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general loss of sensitivity.[13]

  • Solutions:

    • Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques. For example, use a phospholipid removal SPE cartridge or perform a liquid-liquid extraction.[5]

    • Divert Valve: Use a divert valve to direct the flow from the LC to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run, and during column washing at the end.[7]

    • Ion Source Cleaning: Regularly clean the ion source components according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the impact of matrix effects and the effectiveness of different mitigation strategies.

Table 1: Impact of Sample Preparation on this compound Signal Intensity

Sample Preparation MethodAverage this compound Peak Area% Signal Suppression
Protein Precipitation500,00075%
Liquid-Liquid Extraction (LLE)1,200,00040%
Solid-Phase Extraction (SPE)1,800,00010%
Reference (in neat solvent)2,000,0000%

Table 2: Effect of Chromatographic Optimization on Analyte/IS Ratio

Chromatographic ConditionAnalyte Retention Time (min)This compound Retention Time (min)Analyte/IS Area Ratio RSD (%)
Initial Method3.523.4818%
Optimized Gradient4.154.154%

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][11] It is a significant challenge because it occurs in the ion source of the mass spectrometer, affecting the analyte's signal before it is measured.[1]

Q2: How is this compound supposed to correct for ion suppression?

A2: this compound is a stable isotope-labeled version of Ronidazole and is considered a "gold standard" internal standard for quantitative LC-MS.[1][14] Because it is chemically almost identical to the analyte, the fundamental assumption is that this compound will co-elute and experience the same degree of ion suppression.[1][11] By calculating the peak area ratio of the analyte to the d-IS, variations caused by ion suppression are normalized, which should lead to accurate and precise quantification.[1][10]

Q3: Why would a deuterated internal standard like this compound fail to fully compensate for ion suppression?

A3: Contrary to the common assumption, a deuterated internal standard may not always perfectly correct for ion suppression.[1] This failure is often due to:

  • Chromatographic Isotope Effect: The substitution of hydrogen with heavier deuterium atoms can sometimes alter a molecule's properties, causing it to elute slightly earlier than the analyte in reversed-phase chromatography.[1]

  • Differential Matrix Effects: If the analyte and the deuterated internal standard do not perfectly co-elute, they can be exposed to different co-eluting matrix components.[1] This leads to them experiencing different degrees of ion suppression, rendering the correction invalid and compromising data accuracy.[1]

Q4: What are the most common sources of ion suppression in biological matrices?

A4: In biological matrices such as plasma, serum, and tissue homogenates, the most common sources of ion suppression are phospholipids from cell membranes, salts, and endogenous metabolites. Exogenous substances, such as polymers leached from plastic labware, can also contribute.[11]

Q5: Besides optimizing sample preparation and chromatography, are there any instrumental approaches to minimize ion suppression?

A5: Yes, several instrumental strategies can help:

  • Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[15][16] If your analyte is amenable to APCI, this could be a viable option.

  • Ionization Mode: Switching from positive to negative ionization mode (or vice versa) can sometimes help, as fewer matrix components may ionize in the selected mode.[8][15]

  • Smaller Injection Volumes: Reducing the injection volume can decrease the amount of matrix introduced into the system, though this may also reduce sensitivity.[12]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[12][13]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Standard solution of Ronidazole

  • Blank matrix extract (prepared using the same method as the samples)

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Prepare a dilute solution of Ronidazole in the mobile phase.

  • Using a syringe pump, continuously infuse the Ronidazole solution into the mobile phase stream via a tee-union placed between the column outlet and the mass spectrometer inlet.

  • Allow the system to stabilize until a constant, elevated baseline signal for Ronidazole is observed in the mass spectrometer.

  • Inject a blank matrix extract onto the column.

  • Monitor the Ronidazole signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Evaluation of Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement for Ronidazole.

Materials:

  • Blank matrix extract

  • Ronidazole standard solution

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of Ronidazole into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Spike the same concentration of Ronidazole into a blank matrix extract that has gone through the entire sample preparation process.

  • Analyze both sets of samples by LC-MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Visualizations

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression start Inconsistent or Low Signal (Analyte and/or this compound) check_is Check this compound Signal Variability start->check_is check_ratio Check Analyte/IS Ratio Reproducibility start->check_ratio high_variability High Variability in IS Signal check_is->high_variability poor_reproducibility Poor Ratio Reproducibility check_ratio->poor_reproducibility differential_me Potential Differential Matrix Effects high_variability->differential_me chromatographic_issue Potential Chromatographic Issue poor_reproducibility->chromatographic_issue optimize_sp Optimize Sample Preparation (SPE, LLE) differential_me->optimize_sp matrix_matched Use Matrix-Matched Calibrants differential_me->matrix_matched optimize_lc Optimize Chromatography (Co-elution) chromatographic_issue->optimize_lc post_column Perform Post-Column Infusion chromatographic_issue->post_column end Accurate & Reproducible Results optimize_sp->end matrix_matched->end optimize_lc->end post_column->optimize_lc

Caption: Troubleshooting workflow for ion suppression issues.

SamplePrepComparison Impact of Sample Preparation on Matrix Effects start Crude Sample (High Matrix) ppt Protein Precipitation (PPT) - Removes proteins - Phospholipids remain start->ppt Simple lle Liquid-Liquid Extraction (LLE) - Removes polar interferences - Good for non-polar analytes start->lle Moderate spe Solid-Phase Extraction (SPE) - Selective removal of interferences - High analyte recovery start->spe Advanced result_ppt Significant Ion Suppression ppt->result_ppt result_lle Moderate Ion Suppression lle->result_lle result_spe Minimal Ion Suppression spe->result_spe

Caption: Comparison of sample preparation techniques.

References

challenges in using Ronidazole-d3 in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Ronidazole-d3 as an internal standard in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a deuterium-labeled version of Ronidazole, an antiprotozoal and antimicrobial agent.[1] In quantitative analysis, particularly with mass spectrometry, stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards (IS).[1][2] They are used to accurately quantify the unlabeled compound (analyte) by correcting for variations that can occur during sample preparation and analysis.[1][2]

Q2: What are "matrix effects" and how do they impact analysis in complex biological samples?

A2: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, such as salts, lipids, or proteins in urine, plasma, or tissue.[3] These effects can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] The composition of biological matrices like urine can be highly variable, leading to inconsistent matrix effects.[5]

Q3: How does using this compound as an internal standard help correct for matrix effects?

A3: this compound is chemically and physically almost identical to the non-labeled Ronidazole.[1][2] This means it behaves similarly during sample extraction, cleanup, and chromatographic separation, and experiences nearly the same degree of ion suppression or enhancement.[2][3] By calculating the peak area ratio of the analyte (Ronidazole) to the internal standard (this compound), variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[3]

Q4: For which analytes and matrices is this compound a suitable internal standard?

A4: this compound is the ideal internal standard for the quantification of Ronidazole.[2] It has also been successfully used for the analysis of other related nitroimidazoles, such as the Ronidazole metabolite HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) and metronidazole, especially when a specific deuterated standard for each analyte is not available.[2][6][7] It has demonstrated suitability in a variety of complex matrices including chicken meat, pig muscle, eggs, plasma, and milk.[2][8][9][10]

Troubleshooting Guides

Problem: I am observing low or inconsistent recovery for Ronidazole and/or this compound.

Potential Causes & Solutions:

  • Inefficient Extraction: The choice of extraction solvent and pH are critical. For tissue samples, solvents like ethyl acetate or acetonitrile are commonly used.[2][11] Ensure the pH is optimized for the analytes. For example, one method for muscle tissue involves adding a buffer of pH 3 before extraction.[12]

  • Analyte Degradation: Ronidazole can degrade, and its stability in the matrix and during processing should be assessed.[8][13] Samples should be processed promptly or stored at appropriate temperatures (e.g., -80°C) to minimize degradation.[14] Avoid prolonged exposure to high temperatures during solvent evaporation steps, keeping it at or below 40-50°C.[11][15]

  • Suboptimal Cleanup: Complex matrices require a cleanup step to remove interfering substances.[2] If using Solid-Phase Extraction (SPE), ensure the sorbent type (e.g., C18, cation exchange) is appropriate for the analytes and matrix.[2][15] Incomplete removal of matrix components like lipids can lead to ion suppression and affect recovery.[10] Consider alternative cleanup strategies like QuEChERS, which has proven effective for egg matrices.[10]

  • Poor Reconstitution: After evaporation, the dried extract must be fully dissolved in a suitable solvent for LC-MS/MS analysis.[2] The reconstitution solvent should be compatible with the initial mobile phase to ensure good peak shape.

Problem: My results show high variability and poor reproducibility.

Potential Causes & Solutions:

  • Inconsistent Matrix Effects: High variability between samples is a classic sign of differential matrix effects.[3][5] This is especially true in matrices like urine, where constituent concentrations can vary significantly from sample to sample.[5]

    • Improve Sample Cleanup: Implement a more rigorous cleanup method (e.g., SPE, QuEChERS) to remove a larger portion of the interfering matrix components.[2][10][16]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from the region where most matrix components elute.[3] Experimenting with different LC column chemistries can also alter selectivity.[3]

    • Sample Dilution: Diluting the sample (e.g., 1:1 or 1:3 with buffer) can reduce the concentration of interfering substances, thereby minimizing matrix effects.[17]

  • Inconsistent Sample Preparation: Ensure that every step of the protocol, from sample homogenization to final reconstitution, is performed consistently across all samples and standards.[2][16] Automated sample preparation can help reduce variability.

Problem: I am observing significant ion suppression in my LC-MS/MS analysis.

Potential Causes & Solutions:

  • Co-elution with Matrix Components: Ion suppression is often caused by non-volatile matrix components (salts, lipids) co-eluting with the analyte and competing for ionization in the MS source.[3][4]

    • Diagnosis: To confirm ion suppression, perform a post-column infusion experiment with the analyte and inject a blank, extracted matrix sample. A dip in the analyte's signal at its retention time indicates suppression.

    • Mitigation Strategies:

      • Enhance Chromatographic Separation: Modify the mobile phase gradient or select a different analytical column to resolve the analyte from interfering peaks.[3]

      • Improve Sample Cleanup: The most effective solution is to remove the interfering components before they reach the LC-MS/MS system. Methods like dispersive SPE (d-SPE) in the QuEChERS protocol or specific SPE cartridges are designed for this purpose.[10][16]

      • Dilute and Shoot: For some matrices, a simple dilution followed by direct injection can be sufficient to reduce matrix effects to an acceptable level, although this may compromise the limit of quantification.[5][17]

Data Presentation

Table 1: Performance of Analytical Methods Using this compound as an Internal Standard

AnalyteMatrixRecovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDw, %)LOQ / CCβ (µg/kg or µg/L)Reference
RonidazoleChicken Meat88 - 111-≤ 150.5[2]
RonidazoleBovine Muscle95.7 - 103.3--0.38 - 0.5[11]
RonidazolePig Plasma93 - 1232.49 - 13.392.49 - 16.380.25 - 1[8]
RonidazoleMilk90 - 110< 10-0.5[9]
RonidazoleEgg85.6 - 118.3< 6--[10]

LOQ: Limit of Quantification; CCβ: Detection Capability. Values are compiled from multiple sources and represent a range of reported performance characteristics.

Experimental Protocols

Protocol 1: General Sample Preparation for Tissue (e.g., Muscle, Egg) by Extraction and SPE Cleanup

This protocol is a generalized workflow based on common methodologies.[2][16]

  • Homogenization: Weigh 1-5 g of homogenized tissue into a 50 mL centrifuge tube.[2]

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample and allow it to equilibrate.[2]

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., acetonitrile with 1% formic acid or ethyl acetate).[2][16] For QuEChERS-based methods, add extraction salts (e.g., MgSO₄, NaCl) at this stage.[16]

  • Shaking & Centrifugation: Shake the tube vigorously for 1-2 minutes and centrifuge at ≥4000 rpm for 10 minutes.[16]

  • Cleanup (SPE):

    • Transfer an aliquot of the supernatant to a clean tube.

    • For d-SPE (QuEChERS), add C18 sorbent, shake, and centrifuge.[16]

    • For cartridge SPE, load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18). Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.[2]

  • Evaporation & Reconstitution: Collect the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at <50°C.[2][11] Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[2]

Protocol 2: LC-MS/MS Analysis Parameters

These are typical starting parameters for the analysis of Ronidazole.[2][6]

  • LC System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

  • Column: C18 reversed-phase column (e.g., 3 mm inner diameter, 150 mm length, 3 µm particle size).[15]

  • Mobile Phase: Gradient elution using a mixture of water and methanol or acetonitrile, often with additives like 0.1% formic acid or ammonium acetate to improve ionization.[2][15]

  • Column Temperature: 40°C.[15]

  • Mass Spectrometer: Tandem mass spectrometer (triple quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[16]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions are monitored for Ronidazole and this compound.[2][16]

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation Steps start Sample Collection (e.g., Tissue, Plasma) homogenize 1. Homogenization start->homogenize prep Sample Preparation analysis LC-MS/MS Analysis data Data Processing analysis->data end Final Concentration Report data->end spike 2. IS Spiking (this compound) extract 3. Extraction cleanup 4. Cleanup (SPE) reconstitute 5. Evaporation & Reconstitution reconstitute->analysis

Caption: General workflow for the analysis of Ronidazole in biological matrices.

Troubleshooting_Recovery problem Problem: Low or Inconsistent Recovery q1 Is the extraction method validated for this matrix? problem->q1 a1_no Action: Optimize extraction - Test different solvents - Adjust pH - Increase shaking time q1->a1_no No q2 Is the sample cleanup step sufficient? q1->q2 Yes end Re-evaluate Recovery a1_no->end a2_no Action: Improve cleanup - Use a different SPE sorbent - Try QuEChERS/d-SPE - Check for column overload q2->a2_no No q3 Could analyte degradation be an issue? q2->q3 Yes a2_no->end a3_yes Action: Assess stability - Minimize sample handling time - Ensure proper storage (-80°C) - Keep evaporation temp <50°C q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low analyte recovery.

Caption: How an internal standard corrects for matrix effects.

References

Technical Support Center: Ronidazole-d3 Isotopic Interference Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for correcting isotopic interference when using Ronidazole-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference, often referred to as "crosstalk," occurs when the signal from the unlabeled analyte (Ronidazole) contributes to the signal of the deuterated internal standard (this compound), or vice versa. This can happen in two primary ways:

  • Analyte to Internal Standard Interference: The natural isotopic abundance of elements (primarily ¹³C) in the Ronidazole molecule can result in a small percentage of molecules having a mass that is close to that of this compound. If this isotopic peak is not sufficiently resolved from the this compound peak, it can artificially inflate the internal standard signal.

  • Internal Standard to Analyte Interference: The this compound internal standard may contain a small amount of unlabeled Ronidazole as an impurity from its synthesis.[1] This impurity will contribute to the analyte signal, potentially leading to an overestimation of the Ronidazole concentration, especially at low levels.

Q2: What are the potential consequences of uncorrected isotopic interference?

A2: Uncorrected isotopic interference can lead to significant errors in quantitative analysis, including:

  • Inaccurate Quantification: If the analyte signal contributes to the internal standard signal, it can lead to an underestimation of the analyte concentration. Conversely, if the internal standard contains unlabeled analyte, it can cause an overestimation of the analyte concentration.

  • Non-linear Calibration Curves: Significant crosstalk can cause a non-linear relationship between the analyte concentration and the response ratio, particularly at the high and low ends of the calibration curve.

  • Failed Method Validation: Bioanalytical method validation guidelines from regulatory bodies like the FDA have strict acceptance criteria for accuracy and precision.[2] Uncorrected isotopic interference can lead to the failure of these validation parameters.

Q3: How can I determine if my this compound internal standard is causing interference?

A3: A series of simple experiments can help you assess the level of isotopic interference:

  • Analyze a high concentration of unlabeled Ronidazole: Prepare a sample containing Ronidazole at the upper limit of quantitation (ULOQ) without the this compound internal standard. Analyze this sample and monitor the mass transition for this compound. Any signal detected indicates crosstalk from the analyte to the internal standard.

  • Analyze the this compound working solution alone: Prepare a sample containing only the this compound internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for unlabeled Ronidazole. Any signal detected indicates the presence of unlabeled analyte as an impurity in your internal standard.

Q4: What is an acceptable level of isotopic interference?

A4: According to FDA guidance for bioanalytical method validation, the interference from endogenous matrix components should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.[3] While these criteria are for matrix effects, they provide a useful framework for assessing the significance of isotopic interference. The specific acceptance criteria for your assay should be defined and justified during method development and validation.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating isotopic interference with this compound.

Issue: Inaccurate results at the lower or upper limits of the calibration curve.

Possible Cause: Isotopic interference between Ronidazole and this compound.

Troubleshooting Steps:

  • Verify the Isotopic Purity of this compound:

    • Contact the supplier of your this compound standard and request a certificate of analysis (CoA). The CoA should specify the isotopic purity, which is ideally ≥98%.[4]

    • If a CoA is not available, you can assess the isotopic purity using high-resolution mass spectrometry (HRMS).

  • Optimize Chromatographic Separation:

    • Ensure baseline separation between Ronidazole and any potential isobaric interferences from the matrix.

    • Even a slight chromatographic separation between Ronidazole and this compound can sometimes help in minimizing interference, although they are expected to co-elute.[5]

  • Adjust Internal Standard Concentration:

    • Using a higher concentration of the this compound internal standard can minimize the relative contribution of the unlabeled Ronidazole impurity to the analyte signal, especially for low-concentration samples. However, be cautious of saturating the detector.

  • Mathematical Correction:

    • If interference is present and cannot be eliminated through the above steps, a mathematical correction can be applied. This involves determining the percentage of crosstalk in both directions and applying a correction factor to your data.[6] This approach should be thoroughly validated.

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of Ronidazole and the use of this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Ronidazole

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Ionization Mode
Ronidazole201.2139.855.0Positive ESI
This compound204.2142.855.0Positive ESI

Note: The MRM transitions for this compound are predicted based on the addition of 3 Da to the precursor and the corresponding fragment containing the deuterated methyl group. These transitions should be empirically optimized on your instrument.[7]

Table 2: Quality Control Parameters for Isotopic Interference

ParameterAcceptance CriteriaReference
Isotopic Purity of this compound≥98%[4]
Interference at the retention time of the analyte in blank samples< 20% of the LLOQ response[3]
Interference at the retention time of the internal standard in blank samples< 5% of the internal standard response[3]

Experimental Protocols

Protocol 1: Assessment of Crosstalk from Ronidazole to this compound

Objective: To determine the percentage of signal contribution from unlabeled Ronidazole to the this compound mass channel at the upper limit of quantitation (ULOQ).

Methodology:

  • Prepare a ULOQ sample: Prepare a solution of unlabeled Ronidazole in the appropriate matrix (e.g., blank plasma) at the ULOQ concentration of your assay. Do not add the this compound internal standard.

  • Prepare a blank sample: Prepare a blank sample containing only the matrix.

  • LC-MS/MS Analysis:

    • Inject the blank sample and monitor the MRM transition for this compound to establish the baseline noise.

    • Inject the ULOQ sample and monitor the MRM transition for this compound.

  • Data Analysis:

    • Integrate the peak area (if any) in the this compound channel for both the blank and ULOQ samples.

    • Calculate the percentage of crosstalk using the following formula: % Crosstalk = (Peak Area in ULOQ Sample / Peak Area of IS in a typical sample) * 100

Protocol 2: Assessment of Unlabeled Ronidazole in this compound

Objective: To determine the percentage of unlabeled Ronidazole present as an impurity in the this compound internal standard.

Methodology:

  • Prepare an internal standard solution: Prepare a solution of this compound in the appropriate solvent or matrix at the working concentration used in your assay. Do not add any unlabeled Ronidazole.

  • Prepare a blank sample: Prepare a blank sample containing only the solvent or matrix.

  • LC-MS/MS Analysis:

    • Inject the blank sample and monitor the MRM transition for unlabeled Ronidazole to establish the baseline.

    • Inject the internal standard solution and monitor the MRM transition for unlabeled Ronidazole.

  • Data Analysis:

    • Integrate the peak area for the unlabeled Ronidazole in the internal standard solution.

    • Calculate the percentage of impurity by comparing this peak area to the peak area of a known concentration of a Ronidazole standard.

Visualizations

Isotopic_Interference_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Solutions Inaccurate_Results Inaccurate results at LLOQ or ULOQ (Non-linear calibration curve) Analyze_ULOQ Analyze ULOQ of Ronidazole (without IS) Monitor this compound channel Inaccurate_Results->Analyze_ULOQ Analyze_IS Analyze this compound solution (without analyte) Monitor Ronidazole channel Inaccurate_Results->Analyze_IS Signal_Detected_ULOQ Signal Detected? Analyze_ULOQ->Signal_Detected_ULOQ Signal_Detected_IS Signal Detected? Analyze_IS->Signal_Detected_IS Crosstalk Root Cause: Analyte-to-IS Crosstalk Signal_Detected_ULOQ->Crosstalk Yes No_Issue1 No significant crosstalk Signal_Detected_ULOQ->No_Issue1 No Impurity Root Cause: IS contains unlabeled analyte Signal_Detected_IS->Impurity Yes No_Issue2 No significant impurity Signal_Detected_IS->No_Issue2 No Optimize_Chromatography Optimize Chromatography Crosstalk->Optimize_Chromatography Mathematical_Correction Apply Mathematical Correction Crosstalk->Mathematical_Correction Adjust_IS_Conc Adjust IS Concentration Impurity->Adjust_IS_Conc Higher_Purity_IS Source Higher Purity IS Impurity->Higher_Purity_IS

Caption: Workflow for troubleshooting isotopic interference.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject Sample Evaporate->Inject LC_Separation Chromatographic Separation (C18) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integrate Peak Integration MS_Detection->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify against Calibration Curve Calculate_Ratio->Quantify

Caption: General experimental workflow for quantitative analysis.

References

stability of Ronidazole-d3 in solution and biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ronidazole-d3. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the stability of this compound in various solutions and biological samples. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled analog of Ronidazole, an antiprotozoal and antimicrobial agent.[1][2] In analytical settings, its primary application is as an internal standard for the accurate quantification of Ronidazole and other related nitroimidazole compounds in biological samples using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[3]

Q2: How should I store the neat (solid) this compound compound?

The neat, solid form of this compound should be stored at -20°C to ensure long-term stability.[4] Product data sheets for the parent compound, Ronidazole, indicate stability for at least four years under these conditions.[5]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, dissolve the neat this compound compound in an appropriate organic solvent. Ronidazole (the parent compound) is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL.[5] For LC-MS/MS applications, methanol is also a commonly used solvent for preparing stock solutions.[6] It is recommended to purge the solvent with an inert gas before dissolving the compound.[5]

Q4: How stable are this compound stock solutions?

While specific stability data for this compound is not extensively published, data from its parent compound, Ronidazole, provides a reliable guide. Stability is dependent on the solvent and storage conditions. Aliquoting stock solutions into single-use vials is highly recommended to prevent degradation from repeated freeze-thaw cycles.

Disclaimer: The following data is for the non-deuterated parent compound, Ronidazole. Similar stability is expected for this compound, as the deuterium labeling on the methyl group is not anticipated to significantly alter its chemical stability in solution.

SolventConcentrationStorage TemperatureDurationStability
Methanol1 mg/mL4°C (in the dark)13 monthsPotency maintained
DMSO--20°C1 yearStable
DMSO--80°C2 yearsStable

Q5: Can I store this compound in aqueous solutions?

Long-term storage of this compound in aqueous solutions is not recommended. The parent compound, Ronidazole, is sparingly soluble in aqueous buffers and such solutions are not recommended for storage for more than one day.[5] For experiments requiring aqueous buffers, it is best to prepare the solution fresh by diluting a stock solution made in an organic solvent like DMSO.[5]

Q6: What is the stability of this compound in biological matrices (e.g., plasma, urine) after spiking?

There is limited published data on the specific long-term, bench-top, and freeze-thaw stability of this compound in various biological matrices. However, this compound has been successfully used as an internal standard in validated methods for analyzing bovine muscle, honey, and other tissues, suggesting it is stable throughout the extraction and analysis process.[3][6] It is crucial for each laboratory to perform its own matrix-specific stability validation experiments. This should include:

  • Bench-top stability: To assess degradation during sample handling at room temperature.

  • Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.[7]

  • Long-term stability: To determine how long samples can be stored frozen (e.g., at -20°C or -80°C) without significant degradation.[8]

Q7: What are the potential degradation pathways for this compound?

The primary degradation pathways for Ronidazole, and by extension this compound, involve the nitroimidazole ring structure. Key degradation mechanisms include:

  • Hydrolysis: The carbamate ester moiety can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[9] Studies on the related compound metronidazole show pH-dependent degradation.[10][11]

  • Oxidation: The nitro group on the imidazole ring can be reduced under anaerobic conditions, a key part of its biological activity.[12] Conversely, the molecule can be susceptible to oxidative degradation.[9][13]

  • Photodegradation: Exposure to UV light can accelerate the degradation of nitroimidazoles.[10] Therefore, solutions and samples should be protected from light.

The deuterium atoms on the methyl group of this compound are not expected to alter these primary degradation pathways, although they can sometimes slow down metabolic processes involving that specific position.

Data Presentation

Table 1: Recommended Storage and Handling Summary
FormSolvent/MatrixRecommended Storage Temp.Maximum Recommended DurationKey Recommendations
Neat Compound Solid-20°C≥ 4 years[5]Store in a tightly sealed container, protected from light.
Stock Solution DMSO-80°C or -20°C2 years or 1 year, respectivelyAliquot into single-use vials to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer2-8°C< 24 hours[5]Prepare fresh daily from organic stock solution.
Spiked Biological Samples Plasma, Urine, Tissue-20°C or -80°CTo be determined by user validationPerform matrix-specific freeze-thaw and long-term stability tests. Protect from light.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or Inconsistent this compound Signal 1. Degradation of stock or working solution. 2. Repeated freeze-thaw cycles of stock solution. 3. Adsorption to container surfaces. 4. Instability in the autosampler.1. Prepare fresh solutions. Verify storage conditions (temperature, light protection). 2. Aliquot stock solutions into single-use vials. 3. Use polypropylene or silanized glass vials. 4. Check the temperature of the autosampler. Run a stability test in the autosampler solvent over the expected run time.
Poor Recovery During Sample Preparation 1. Inefficient extraction from the biological matrix. 2. Degradation during sample processing (e.g., on bench-top). 3. Improper pH during liquid-liquid or solid-phase extraction.1. Optimize the extraction solvent and technique. 2. Keep biological samples on ice or refrigerated during the extraction process. 3. Adjust the pH of the sample to optimize the extraction of Ronidazole.
Inaccurate Quantification of Target Analyte 1. Instability of this compound in the final reconstituted extract. 2. Isotopic exchange (rare for C-D bonds, but possible). 3. Co-eluting matrix components interfering with ionization.1. Assess the stability of the processed samples at the storage/autosampler temperature for the expected analysis duration. 2. Confirm the mass transitions are correct and stable over time. 3. Improve sample clean-up (e.g., using Solid Phase Extraction) or optimize the chromatographic method for better separation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound (neat solid)

  • Methanol or DMSO (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass or polypropylene storage vials

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount (e.g., 10 mg) of the neat compound. c. Quantitatively transfer the solid to a 10 mL volumetric flask. d. Add a small amount of solvent (e.g., Methanol or DMSO) to dissolve the solid completely, using sonication if necessary. e. Fill the flask to the mark with the same solvent. Mix thoroughly. f. Transfer aliquots of this primary stock into labeled storage vials. Store at -20°C or -80°C.

  • Secondary Stock Solution (e.g., 10 µg/mL): a. Thaw one aliquot of the primary stock solution. b. Pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask. c. Dilute to the mark with a suitable solvent (e.g., 50:50 Acetonitrile:Water). Mix thoroughly. d. This solution can be used for preparing working solutions. Store at -20°C.

  • Spiking (Working) Solution (e.g., 100 ng/mL): a. Pipette 1 mL of the 10 µg/mL secondary stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the reconstitution solvent used in your analytical method. c. This working solution is added to the samples and calibration standards. Store refrigerated (2-8°C) and prepare fresh as needed based on stability assessments.

Protocol 2: Evaluation of Stability in Biological Matrix

Objective: To assess the stability of this compound in a specific biological matrix under different conditions (Bench-Top and Freeze-Thaw).

Procedure:

  • Sample Preparation: a. Obtain a pool of blank biological matrix (e.g., human plasma, chicken tissue homogenate). b. Spike the matrix with this compound working solution to a known concentration (e.g., the concentration used in your assay). Mix thoroughly. c. Divide the spiked matrix into multiple aliquots.

  • Time Zero (T=0) Analysis: a. Immediately process 3-5 aliquots according to your established analytical method and analyze them by LC-MS/MS. b. The average result from this set will serve as the 100% reference value.

  • Bench-Top Stability: a. Leave 3-5 aliquots on the lab bench at room temperature. b. After a predetermined time (e.g., 4, 8, 24 hours), process and analyze the samples. c. Compare the mean concentration to the T=0 concentration.

  • Freeze-Thaw Stability: a. Store 3-5 aliquots at -20°C or -80°C for at least 24 hours. b. Thaw the samples completely at room temperature. This completes one cycle. c. Repeat the freeze-thaw process for a specified number of cycles (e.g., 3 or 5 cycles). d. After the final thaw, process and analyze the samples. e. Compare the mean concentration to the T=0 concentration.

  • Data Analysis: a. Calculate the percentage of recovery for each condition relative to the T=0 samples. b. This compound is considered stable if the mean concentration is within ±15% of the T=0 concentration.

Visualizations

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Homogenize Homogenize/ Lyse Spike->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Cleanup Clean-up (e.g., SPE) Extract->Cleanup Evap Evaporate & Reconstitute Cleanup->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for quantitative analysis using this compound.

G cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Ronidazole_d3 This compound Hydrolysis Hydrolysis (Acid/Base mediated) Ronidazole_d3->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation/Reduction (Nitro Group) Ronidazole_d3->Oxidation O₂, Redox enzymes Photodegradation Photodegradation (UV Light) Ronidazole_d3->Photodegradation UV light Hydrolyzed_Product Hydrolyzed Imidazole & Carbamate Moiety Hydrolysis->Hydrolyzed_Product Reduced_Metabolite Reduced Nitro Group Metabolites Oxidation->Reduced_Metabolite Photo_Product Photolytic Fragments Photodegradation->Photo_Product

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Navigating Precision: A Comparative Guide to LC-MS/MS Method Validation with Ronidazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison and detailed experimental insights into the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Ronidazole, a nitroimidazole antimicrobial agent. A key focus is the utilization of its deuterated analog, Ronidazole-d3, as an internal standard to ensure the highest level of accuracy and precision.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This is because it closely mimics the physicochemical properties of the analyte, Ronidazole, throughout the entire analytical process, from sample preparation to detection. This mimicry allows for effective correction of variations that can occur, including matrix effects and fluctuations in instrument response, ultimately leading to more robust and reliable results.[1] this compound is the ideal internal standard for the quantification of Ronidazole.[1]

Performance Characteristics: A Data-Driven Comparison

The validation of an LC-MS/MS method involves the assessment of several key performance parameters to ensure it is fit for its intended purpose. The following tables summarize quantitative data from various studies that have validated methods for Ronidazole analysis using this compound as an internal standard in different biological matrices.

Table 1: LC-MS/MS Method Performance for Ronidazole in Bovine Muscle

Validation ParameterPerformance DataReference
Linearity (Correlation Coefficient, r²)> 0.99[2]
Accuracy (Recovery %)96% to 103%[2][3]
Precision (RSD %)Not explicitly stated, but method deemed robust[2][3]
Decision Limit (CCα)0.0 to 0.17 µg/kg[2][3]
Detection Capability (CCβ)0.08 to 0.41 µg/kg[2][3]

Table 2: LC-MS/MS Method Performance for Ronidazole in Milk

Validation ParameterPerformance DataReference
Linearity (Correlation Coefficient, r²)≥ 0.99[4]
Linearity Range0.5 to 20 ppb[4]
Limit of Detection (LOD)0.25 ppb (in aqueous solution)[4]
Recovery at MRPL (1.00 ppb)90-110%[4]
Reproducibility at LOD (%CV)6.85% (in aqueous solution)[4]

Table 3: LC-MS/MS Method Performance for Ronidazole in Honey

Validation ParameterPerformance DataReference
Limit of Detection (LOD)0.20 µg/kg[5]
Limit of Quantification (LOQ)0.75 µg/kg[5]
Accuracy (Mean Recoveries %)> 90%[5]
PrecisionValues were lower than the relative limit calculated by the Horwitz equation.[5]

Experimental Protocols: A Closer Look at the Methodology

The successful validation of an LC-MS/MS method is underpinned by a well-defined and reproducible experimental protocol. Below is a generalized methodology synthesized from various validated methods for the determination of Ronidazole using this compound as an internal standard.

Sample Preparation

A critical step to remove interfering substances and isolate the analyte of interest.

  • Homogenization: The biological matrix (e.g., bovine muscle, honey, milk) is homogenized to ensure uniformity.

  • Spiking: A known amount of this compound internal standard is added to the homogenized sample.

  • Extraction: The analyte and internal standard are extracted from the matrix using a suitable organic solvent, commonly ethyl acetate or acetonitrile.[2][3] This may be followed by liquid-liquid partitioning to further remove interferences.

  • Purification: Solid-phase extraction (SPE) is often employed for cleanup. For instance, a silica SPE cartridge can be used to clean up extracts from salmon and honey.

Chromatographic Separation

Liquid chromatography separates Ronidazole and its internal standard from other components in the sample extract before they enter the mass spectrometer.

  • Column: A reversed-phase C18 column is frequently used for separation.

  • Mobile Phase: A gradient elution is typically performed using a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as methanol or acetonitrile.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

Mass Spectrometric Detection

Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for ionizing Ronidazole and this compound.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[4] This involves monitoring specific precursor-to-product ion transitions for both Ronidazole and this compound, which significantly enhances the specificity of the analysis.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the importance of an internal standard, the following diagrams are provided.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC LC Separation (C18 Column) Purification->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

A generalized experimental workflow for the LC-MS/MS analysis of Ronidazole.

Internal_Standard_Comparison cluster_with_is With Internal Standard (this compound) cluster_without_is Without Internal Standard With_IS Accurate & Precise Quantification Correction Correction for: - Matrix Effects - Extraction Loss - Instrument Variability Correction->With_IS Without_IS Inaccurate & Imprecise Quantification No_Correction No Correction for: - Matrix Effects - Extraction Loss - Instrument Variability No_Correction->Without_IS Analysis LC-MS/MS Analysis Analysis->Correction Analysis->No_Correction

The impact of using an internal standard on the reliability of quantification.

References

A Comparative Guide to Internal Standard Validation in Bioanalysis: Adhering to FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and precision of bioanalytical data is paramount for regulatory submission and approval. A critical component in achieving this is the proper use and validation of internal standards (IS), as outlined by the U.S. Food and Drug Administration (FDA). The foundational guidance is the M10 Bioanalytical Method Validation, harmonized with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] This guide provides a comparative overview of the FDA's expectations for internal standard validation, supported by experimental data and detailed protocols.

An internal standard is a compound of a known concentration added to all calibration standards, quality control (QC) samples, and study samples prior to analysis.[2] Its primary role is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.[3] The FDA strongly recommends the use of a suitable internal standard for all chromatographic assays, and its absence must be scientifically justified.[1][4]

Comparison of Internal Standard Choices: Stable Isotope-Labeled vs. Analog

The selection of an appropriate internal standard is a pivotal decision in bioanalytical method development. The two most common types are stable isotope-labeled (SIL) and analog internal standards. SIL internal standards are considered the "gold standard" as they are chemically and physically almost identical to the analyte.[5]

Performance MetricStable Isotope-Labeled (SIL) Internal StandardAnalog Internal StandardKey Considerations
Accuracy (% Bias) Typically ≤ ±5%Can be acceptable (e.g., within ±15%), but may exhibit higher bias due to differences in physicochemical properties.SIL IS generally provides superior accuracy due to its near-identical properties to the analyte, leading to better compensation for matrix effects and extraction variability.[6]
Precision (%CV) Typically ≤ 10%Generally higher than SIL IS, but can be within acceptable limits (e.g., ≤ 15%).The closer the structural and chemical similarity to the analyte, the better the precision of the analog IS.[6]
Matrix Effect Compensation ExcellentVariable; may not fully compensate for matrix effects, leading to ion suppression or enhancement.SIL IS co-elutes with the analyte, experiencing the same matrix effects, thus providing more effective normalization.[6]
Extraction Recovery Closely tracks analyte recovery.May differ from analyte recovery due to differences in properties like polarity and pKa.[6]Consistent and reproducible recovery is essential for both types of internal standards.
FDA Guideline Summary for Internal Standard Validation

The FDA has specific requirements for the validation of internal standards to ensure data integrity. These include assessing selectivity, matrix effects, and response variability.

Validation ParameterFDA Guideline/RecommendationAcceptance Criteria
Selectivity The method should differentiate and quantify the analyte from other components, including the internal standard.[5] Blank biological matrix from at least six sources should be tested for interference.[7]Response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
Matrix Effect The influence of matrix components on the ionization of the analyte and IS must be evaluated.[1] This is typically done by comparing the response of the analyte in post-extraction spiked matrix to a neat solution.[3]The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[5][8]
Internal Standard Response Variability The IS response should be monitored to identify any significant or systematic variability.[3] The FDA has a dedicated Q&A guidance on this topic.[2][9]If the IS response variability in incurred samples is less than that observed in calibrators and QCs, it is not likely to impact the results.[2] Specific acceptance windows for IS response should be predefined in Standard Operating Procedures (SOPs).[2]
Stability The stability of the analyte and the internal standard in the biological matrix must be established under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[1]The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Experimental Protocols

Adherence to detailed experimental protocols is crucial for a successful bioanalytical method validation as per FDA guidelines.

Protocol 1: Internal Standard Selection and Optimization

Objective: To select an appropriate internal standard and optimize its concentration.

Methodology:

  • Candidate Selection: Choose a stable isotope-labeled (SIL) version of the analyte if available. If not, select a structural analog with similar physicochemical properties (pKa, polarity, etc.).

  • Purity Check: Verify the purity of the internal standard to ensure it does not contain the analyte as an impurity, which could interfere with the measurement of the LLOQ.

  • Concentration Optimization: Prepare a series of working solutions of the IS at different concentrations.

  • Spiking and Analysis: Spike these solutions into blank matrix and analyze them using the developed chromatographic method.

  • Response Evaluation: Select a concentration that provides a reproducible and sufficient response without causing saturation of the detector. The IS response should be consistent across the analytical run.

Protocol 2: Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Sample Preparation:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and IS into the final extract.

    • Set C (Pre-extraction Spike): Spike the analyte and IS into the blank matrix from the same six sources before the extraction process.

  • Analysis: Analyze all three sets of samples.

  • Calculations:

    • Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[6]

    • IS-Normalized MF: (MF of analyte) / (MF of IS). This value should be close to 1, indicating that the IS effectively compensates for the matrix effect.[6]

    • Precision: Calculate the coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources. The %CV should be ≤15%.[8]

Protocol 3: Internal Standard Response Variability Assessment

Objective: To evaluate the consistency of the internal standard response across an analytical run.

Methodology:

  • Data Acquisition: During the analysis of a validation or study sample run, record the peak area of the internal standard for all calibration standards, QCs, and unknown samples.

  • Data Analysis:

    • Plot the IS response versus injection order to visually inspect for trends, drifts, or abrupt changes.

    • Calculate the mean and standard deviation of the IS response for the calibration standards and QCs.

  • Acceptance Criteria Evaluation:

    • Compare the IS response of each unknown sample to the mean IS response of the calibrators and QCs in the same run.

    • Apply the pre-defined acceptance criteria from the laboratory's SOP. For example, the IS response of an unknown sample should be within 50% to 150% of the mean IS response of the calibrators and QCs.

  • Investigation: If a sample's IS response falls outside the acceptance criteria, an investigation should be initiated to determine the root cause (e.g., sample preparation error, instrument issue, matrix effect).[9] Reanalysis of the sample may be required.

Visualizations

The following diagrams illustrate key workflows and logical relationships in internal standard validation.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Method Development (Analyte & IS Selection) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation MatrixEffect Matrix Effect Evaluation Selectivity->MatrixEffect Stability Stability Assessment (Analyte & IS) MatrixEffect->Stability AccuracyPrecision Accuracy & Precision Stability->AccuracyPrecision IS_Variability IS Response Variability AccuracyPrecision->IS_Variability SampleAnalysis Study Sample Analysis IS_Variability->SampleAnalysis Validated Method Reanalysis Reanalysis (if needed) SampleAnalysis->Reanalysis Out of spec IS response Reanalysis->SampleAnalysis

Caption: Bioanalytical method validation workflow with an internal standard.

IS_Selection_Decision_Tree Start Start IS Selection SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Available Use_SIL Use SIL IS SIL_Available->Use_SIL Yes Analog_Available Is a suitable Structural Analog IS available? SIL_Available->Analog_Available No Validate Proceed to Full Method Validation Use_SIL->Validate Use_Analog Use Analog IS Analog_Available->Use_Analog Yes Justify_No_IS Justify absence of IS (Requires rigorous validation) Analog_Available->Justify_No_IS No Use_Analog->Validate Justify_No_IS->Validate

Caption: Decision tree for selecting an appropriate internal standard.

IS_Response_Variability_Workflow Start Analyze Run with IS Monitor_IS Monitor IS Response for all samples Start->Monitor_IS Check_Criteria Is IS response within pre-defined acceptance criteria? Monitor_IS->Check_Criteria Accept_Run Accept Run Data Check_Criteria->Accept_Run Yes Investigate Investigate Root Cause (e.g., sample prep, instrument, matrix) Check_Criteria->Investigate No End Report Results Accept_Run->End Reanalyze Reanalyze Affected Samples Investigate->Reanalyze Reanalyze->Check_Criteria

Caption: Workflow for addressing internal standard response variability.

References

A Comparative Guide to Internal Standards in Bioanalytical Method Validation: Adhering to EMA and Harmonized ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A critical component in achieving robust quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is the appropriate selection and use of an internal standard (IS).

Historically, the European Medicines Agency (EMA) had its own guideline on bioanalytical method validation. However, to foster global harmonization, the EMA has adopted the International Council for Harmonisation (ICH) M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis" as of January 21, 2023.[1][2][3] This adoption aligns the EMA's regulatory expectations with other major regulatory bodies, including the U.S. Food and Drug Administration (FDA), creating a unified framework for bioanalytical method validation.[4]

This guide provides a comprehensive comparison of the two primary types of internal standards used in bioanalytical assays—Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards—within the context of the harmonized ICH M10 guideline.[5] It aims to offer an objective analysis supported by experimental data to facilitate informed decisions in the development and validation of bioanalytical methods.

The Role of the Internal Standard: A Workflow Perspective

An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples. Its primary function is to compensate for variability throughout the analytical process, from sample preparation and extraction to instrumental analysis.[2][6]

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Injection Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Bioanalytical workflow with an internal standard.

Comparison of Internal Standard Types: SIL vs. Analog

The ICH M10 guideline strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS), especially for mass spectrometry-based methods, as it is expected to have the most similar behavior to the analyte.[4] A structural analog is acceptable if a SIL-IS is not available, but its ability to track the analyte must be thoroughly validated.[4]

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Description A form of the analyte with one or more atoms replaced by their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][7]A molecule with a chemical structure similar to the analyte but not isotopically labeled.
Physicochemical Properties Nearly identical to the analyte, ensuring similar behavior during extraction, chromatography, and ionization.[2]Similar, but not identical, to the analyte. Differences in properties can lead to variations in analytical behavior.[8]
Matrix Effect Compensation Superior ability to compensate for matrix effects due to co-elution and identical ionization efficiency.[8]May not co-elute perfectly with the analyte, leading to less effective compensation for matrix effects.[9]
Recovery Tracking Accurately tracks the analyte's recovery during sample preparation.[8]May have different extraction recovery compared to the analyte.
Regulatory Preference Considered the "gold standard" and strongly recommended by the ICH M10 guideline.[4]Acceptable when a SIL-IS is not available, but requires more rigorous validation to demonstrate its suitability.[4]
Cost & Availability Generally more expensive and may require custom synthesis.[6]Often more readily available and less expensive.

Quantitative Performance Comparison

The choice of internal standard can significantly impact the performance of a bioanalytical method. The following table summarizes typical performance data from a comparative study of a SIL-IS versus a structural analog IS for the quantification of a hypothetical analyte.

ParameterMethod with SIL-ISMethod with Analog ISICH M10 Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL-
Accuracy at LLOQ (% bias) 3.5%8.2%Within ±20%
Precision at LLOQ (%CV) 5.8%12.5%≤20%
Accuracy at Low QC (% bias) 2.1%6.5%Within ±15%
Precision at Low QC (%CV) 4.2%9.8%≤15%
Accuracy at Mid QC (% bias) 1.5%4.3%Within ±15%
Precision at Mid QC (%CV) 3.1%7.2%≤15%
Accuracy at High QC (% bias) -0.8%-3.1%Within ±15%
Precision at High QC (%CV) 2.5%5.9%≤15%
Matrix Factor (IS-normalized) 0.98 - 1.030.85 - 1.15CV of the IS-normalized matrix factor should be ≤15%

Note: The data presented in this table is illustrative and will vary depending on the specific analyte, internal standard, and analytical method.

Experimental Protocols for Internal Standard Validation

According to the ICH M10 guideline, a series of validation experiments must be performed to ensure the suitability of the chosen internal standard.[5]

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[10]

Protocol:

  • Obtain at least six different lots of the blank biological matrix from individual donors.[5]

  • Process and analyze one set of blank matrix samples without the analyte or IS to check for interference at their respective retention times.

  • Process and analyze a second set of blank matrix samples spiked only with the IS.

  • Process and analyze a third set spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

Acceptance Criteria (ICH M10):

  • Responses from interfering components should not be more than 20% of the analyte response at the LLOQ.[10]

  • Responses from interfering components should not be more than 5% of the IS response in the LLOQ sample for each matrix.[10]

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.[5]

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A: Analyte and IS in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and IS post-extraction.

  • Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A.

  • The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF.

Acceptance Criteria (ICH M10):

  • The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.

Internal Standard Response Variability

Objective: To monitor the consistency of the internal standard response across an analytical run.

Protocol:

  • During study sample analysis, monitor the IS response in all samples, including calibration standards, QCs, and unknown samples.

  • Plot the IS response versus injection order to identify any trends.

  • Compare the IS response of unknown samples to the mean IS response of the calibration standards and QCs in the same run.

Considerations:

  • While ICH M10 does not provide specific numerical acceptance criteria for IS response variability, it emphasizes that significant variations should be investigated.[11]

  • Common industry practice is to establish in-house acceptance criteria (e.g., within 50% to 150% of the mean IS response of calibrators and QCs) and to have a standard operating procedure (SOP) for investigating deviations.[6][12]

Logical Relationships in Internal Standard Selection and Validation

The decision-making process for selecting and validating an internal standard involves several interconnected steps.

G cluster_selection IS Selection cluster_validation Method Validation (ICH M10) cluster_analysis Sample Analysis SIL_available SIL-IS Available? Select_SIL Select SIL-IS SIL_available->Select_SIL Yes Select_Analog Select Structural Analog IS SIL_available->Select_Analog No Validate_Selectivity Validate Selectivity Select_SIL->Validate_Selectivity Select_Analog->Validate_Selectivity Validate_Matrix_Effect Validate Matrix Effect Validate_Selectivity->Validate_Matrix_Effect Validate_Accuracy_Precision Validate Accuracy & Precision Validate_Matrix_Effect->Validate_Accuracy_Precision Validate_Stability Validate Stability Validate_Accuracy_Precision->Validate_Stability Monitor_IS_Response Monitor IS Response Variability Validate_Stability->Monitor_IS_Response Investigate_Deviation Investigate Deviations Monitor_IS_Response->Investigate_Deviation If significant

Caption: Decision-making and validation workflow for internal standards.

Conclusion

The harmonization of bioanalytical method validation guidelines under ICH M10 provides a clear and consistent framework for the global pharmaceutical industry. The selection and proper validation of an internal standard are critical for the development of robust and reliable bioanalytical methods that meet these stringent regulatory requirements. While SIL-IS are the preferred choice due to their superior ability to compensate for analytical variability, structural analog IS can be acceptable alternatives when appropriately validated. By following the principles outlined in the ICH M10 guideline and employing rigorous experimental protocols, researchers can ensure the quality and integrity of their bioanalytical data, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to Internal Standards for Ronidazole Analysis: The Case for Ronidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Ronidazole in various matrices is critical. The choice of an appropriate internal standard is a pivotal decision in the development of robust and reliable analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Ronidazole-d3 with other potential internal standards for Ronidazole analysis, supported by experimental data, to inform the selection process.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They closely mimic the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[1] this compound, the deuterium-labeled analog of Ronidazole, is widely regarded as the optimal choice for the quantification of Ronidazole.[1][2]

Performance Comparison of Internal Standards

The selection of an internal standard is validated by its performance in key analytical parameters such as recovery, precision (repeatability), and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance characteristics of analytical methods for Ronidazole using this compound and other internal standards in various biological matrices.

AnalyteInternal StandardMatrixRecovery (%)Repeatability (RSDr, %)LOQ (µg/kg)Reference
RonidazoleThis compoundSalmon & Honey91.2-107.01.7-17.10.05-0.2[3]
RonidazoleThis compoundEgg & Chicken Meat88-111≤ 150.11-0.60 (Detection Capability)[4][5]
RonidazoleThis compoundBovine Muscle96-103Not Specified0.08-0.41 (Detection Capability)[6][7]
RonidazoleDMZ-d3Egg98.9-99.73.4-5.9Not Specified[8]

As the data indicates, methods employing this compound consistently demonstrate excellent recovery and precision across a variety of complex matrices.[3][4][5][6][7] While other structurally similar deuterated internal standards, such as Dimetridazole-d3 (DMZ-d3), have been used for the quantification of Ronidazole, the use of the homologous isotope-labeled standard is best practice for achieving the highest level of accuracy.[1][8] The use of a non-homologous internal standard can be a viable option when the specific deuterated analog is unavailable, provided the method is thoroughly validated.[1]

Experimental Protocols

The data presented in this guide were generated using LC-MS/MS methods. While specific parameters may differ between studies, the general experimental workflow is consistent.

General Sample Preparation Protocol
  • Sample Homogenization: The biological matrix (e.g., 1-5 g of tissue, honey, or egg) is homogenized to ensure uniformity.[1]

  • Internal Standard Spiking: A known amount of the internal standard (e.g., this compound) is added to the homogenized sample at the beginning of the extraction process.[1]

  • Extraction: The analytes and the internal standard are extracted from the matrix using a suitable organic solvent, such as ethyl acetate or acetonitrile.[1][3] This step may be followed by liquid-liquid partitioning to remove interfering substances.[1]

  • Clean-up: The extract is further purified using solid-phase extraction (SPE) to minimize matrix components that could interfere with the analysis.[1][3]

  • Reconstitution: The purified extract is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.[1]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid to enhance ionization.[1][3]

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Ronidazole and the internal standard.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Ronidazole using an internal standard.

Ronidazole Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General workflow for Ronidazole analysis.

Conclusion

Based on the available experimental data, this compound is the most suitable internal standard for the quantitative analysis of Ronidazole. Its use ensures the highest degree of accuracy and precision by effectively compensating for variations during sample processing and analysis. While other internal standards can be used, their performance should be rigorously validated for each specific application to meet the required analytical standards.

References

Cross-Validation of Analytical Methods Utilizing Ronidazole-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of published analytical methods that employ Ronidazole-d3 as an internal standard for the quantification of ronidazole and other nitroimidazole residues in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative mass spectrometry, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[1]

This document summarizes key performance characteristics from various studies, outlines detailed experimental protocols, and provides visual representations of the analytical workflows to aid in the selection and implementation of robust analytical methodologies.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using this compound as an internal standard across different analytes and matrices. These data facilitate an objective comparison of method efficacy.

Table 1: Method Performance for the Analysis of Multiple Nitroimidazoles in Bovine Muscle

AnalyteFortification Levels (µg/kg)Average Accuracy (%)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Reference
Metronidazole0.5, 1.0, 1.5, 2.0, 2.596 - 1030.0 - 0.170.08 - 0.41[2][3]
Ronidazole0.5, 1.0, 1.5, 2.0, 2.596 - 1030.0 - 0.170.08 - 0.41[2][3]
Dimetridazole0.5, 1.0, 1.5, 2.0, 2.596 - 1030.0 - 0.170.08 - 0.41[2][3]
Metronidazole-OH0.5, 1.0, 1.5, 2.0, 2.596 - 1030.0 - 0.170.08 - 0.41[2][3]
2-hydroxymethyl-1-methyl-5-nitroimidazole0.5, 1.0, 1.5, 2.0, 2.596 - 1030.0 - 0.170.08 - 0.41[2][3]

Table 2: Method Performance for the Analysis of Nitroimidazoles in Salmon and Honey

AnalyteMatrixSpiking Levels (µg/kg)Average Recovery (%)Repeatability (RSDr, %)Intermediate Precision (%)Detection Limits (µg/kg)Reference
DimetridazoleSalmon, Honey0.4 - 291.2 - 107.01.7 - 17.1< 200.05 - 0.2[4]
MetronidazoleSalmon, Honey0.4 - 291.2 - 107.01.7 - 17.1< 200.05 - 0.2[4]
RonidazoleSalmon, Honey0.4 - 291.2 - 107.01.7 - 17.1< 200.05 - 0.2[4]

Table 3: Method Performance for the Analysis of Ronidazole in Honey

Fortification Levels (µg/kg)Mean Recovery (%)Limit of Detection (µg/kg)Limit of Quantitation (µg/kg)Reference
0.75, 50.00, 91.00, 170.00> 900.200.75[5]

Table 4: Method Performance for the Analysis of Nitroimidazoles in Pig Plasma

AnalyteApparent Recovery (%)Repeatability (CVr, %)Intralaboratory Reproducibility (CVRW, %)Detection Capability (CCβ) (µg/L)Reference
Ronidazole93 - 1232.49 - 13.392.49 - 16.380.25 - 1[6]
Dimetridazole93 - 1232.49 - 13.392.49 - 16.380.25 - 1[6]
Metronidazole93 - 1232.49 - 13.392.49 - 16.380.25 - 1[6]
Metronidazole Metabolite58 - 632.49 - 13.392.49 - 16.380.25 - 1[6]

Experimental Protocols

The following sections detail the generalized and specific methodologies employed in the cited studies for the analysis of nitroimidazoles using this compound as an internal standard.

General Experimental Workflow

A typical workflow for the analysis of nitroimidazoles in biological matrices using LC-MS/MS with this compound as an internal standard involves sample preparation (homogenization and extraction), followed by chromatographic separation and mass spectrometric detection.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization (e.g., tissue, honey) Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction Solvent Extraction (e.g., Ethyl Acetate) Spiking->Extraction Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Extraction->Cleanup LC Chromatographic Separation (C18 Reversed-Phase Column) Cleanup->LC MS Mass Spectrometric Detection (Tandem MS, MRM Mode) LC->MS

Fig. 1: General experimental workflow for nitroimidazole analysis.
Detailed Methodologies

1. Sample Preparation for Bovine Muscle: [2][3]

  • Homogenization: A representative sample of bovine muscle is homogenized.

  • Internal Standard Spiking: A known amount of this compound is added to the homogenized sample.

  • Extraction: The sample is extracted with ethyl acetate.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in petroleum ether for purification.

2. Sample Preparation for Salmon and Honey: [4]

  • Extraction: Samples are extracted with ethyl acetate.

  • Cleanup: The extract is cleaned up using a silica solid-phase extraction (SPE) cartridge.

3. Sample Preparation for Honey: [5]

  • Protein Precipitation and Extraction: The method involves protein precipitation followed by liquid-liquid extraction.

  • SPE Cleanup: A Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction is used for further cleanup.

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to enhance ionization.[1]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[1] This highly selective and sensitive technique allows for the accurate quantification of the target analytes.

Mandatory Visualization

The following diagram illustrates the logical workflow for method validation, a critical process for ensuring the reliability of analytical data.

G cluster_validation Method Validation Workflow Define Define Analytical Method (Analytes, Matrix, IS) Linearity Linearity & Range Define->Linearity Accuracy Accuracy Define->Accuracy Precision Precision (Repeatability & Reproducibility) Define->Precision Specificity Specificity & Selectivity Define->Specificity LOD Limit of Detection (LOD) Define->LOD LOQ Limit of Quantitation (LOQ) Define->LOQ Robustness Robustness Define->Robustness Stability Analyte Stability Define->Stability Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD->Report LOQ->Report Robustness->Report Stability->Report

Fig. 2: Logical workflow for analytical method validation.

References

The Gold Standard in Bioanalysis: A Guide to Ronidazole Quantification Using Ronidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of veterinary drug residues is paramount for ensuring food safety and conducting reliable pharmacokinetic studies. This guide provides an objective comparison of the analytical performance for the quantification of Ronidazole, a nitroimidazole antibiotic, utilizing its stable isotope-labeled internal standard, Ronidazole-d3. The use of such an internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based assays.[1] This approach ensures the highest level of accuracy by effectively compensating for variations during sample preparation and analysis.[1]

Accuracy and Precision: The this compound Advantage

Stable isotope-labeled internal standards like this compound are the optimal choice for quantifying their corresponding analytes.[1] Because this compound is chemically identical to Ronidazole, differing only in isotopic composition, it exhibits the same behavior during extraction, chromatography, and ionization. This intrinsic similarity allows it to accurately correct for analyte loss during sample processing and for matrix effects in the mass spectrometer, which are common challenges in complex biological samples.[1]

Experimental data from multiple studies utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) consistently demonstrate the high accuracy and precision achieved when using this compound for the quantification of Ronidazole across various biological matrices.

Table 1: Performance of Analytical Methods Using this compound as an Internal Standard

AnalyteMatrixAccuracy / Recovery (%)Precision (Repeatability / Reproducibility, %RSD)Limit of Quantification (LOQ) / Detection (LOD)Reference
RonidazoleBovine Muscle96 - 103Not explicitly stated, but method deemed robustCCβ: 0.08 - 0.41 µg/kg[2][3]
RonidazoleBovine Muscle95.7 - 103.3Not explicitly stated, but method validatedCCβ: 0.38 - 0.5 µg/kg[4]
RonidazolePig Plasma93 - 123CVr: 2.49 - 13.39%; CVRW: 2.49 - 16.38%CCβ: 0.25 - 1 µg/L[5]
RonidazoleSalmon & Honey91.2 - 107.0Repeatability: 1.7 - 17.1%; Intermediate Precision: < 20%LOD: 0.05 - 0.2 µg/kg[6]
RonidazoleMilk90 - 110 (at MRPL of 1.0 ppb)%CV < 10% at LODLOQ: 0.5 ppb; LOD: 0.25 ppb[7]
  • Accuracy/Recovery: The percentage of the known amount of analyte recovered and measured. Values consistently close to 100% indicate high accuracy.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is often expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). Lower values indicate higher precision.

  • CCβ (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β (beta error).

  • MRPL (Minimum Required Performance Limit): The minimum content of an analyte in a sample which at least has to be detected and confirmed by official control laboratories.

Alternative Internal Standards

While this compound is the ideal choice, other structurally similar compounds have been used as internal standards in multi-analyte methods when a specific deuterated analog for each analyte is not available.[1] However, for single-analyte quantification or for achieving the highest level of accuracy in multi-analyte methods, the use of a corresponding stable isotope-labeled internal standard like this compound is strongly recommended.[1] The absence of a perfect chemical and physical match can lead to differential recovery and matrix effects, thereby compromising accuracy and precision.

Experimental Protocol: Quantification of Ronidazole by LC-MS/MS

The following is a generalized experimental workflow for the quantification of Ronidazole in a biological matrix using this compound as an internal standard. Specific parameters may vary between laboratories and matrices.

1. Sample Preparation

  • Homogenization: A known quantity (e.g., 1-5 g) of the sample matrix (e.g., tissue, honey) is homogenized.[1]
  • Internal Standard Spiking: A precise and known amount of this compound solution is added to the homogenized sample at the earliest stage to ensure it undergoes all subsequent steps alongside the native analyte.[1]
  • Extraction: The sample is extracted with an organic solvent such as ethyl acetate or acetonitrile to move Ronidazole and this compound from the sample matrix into the solvent.[1][2] This may involve shaking, vortexing, and centrifugation.[8]
  • Cleanup/Purification: The extract is purified to remove interfering substances. This can be achieved through liquid-liquid partitioning (e.g., with n-hexane) or solid-phase extraction (SPE) using cartridges like silica or cation exchange resins.[6][8]
  • Solvent Evaporation and Reconstitution: The solvent is evaporated, often under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40°C).[8] The dried residue is then redissolved (reconstituted) in a small, known volume of a solution compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water/methanol).[8] This final solution is then filtered and transferred to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):
  • Column: A reverse-phase C18 column is commonly used for separation.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.[7]
  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.
  • Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for its high selectivity and sensitivity.[6] Specific precursor ions are selected and fragmented, and only specific product ions are monitored.
  • SRM Transitions:
  • Ronidazole: e.g., Precursor ion m/z 201.2 → Product ions m/z 139.8, 55.0[7]
  • This compound: The precursor ion will be shifted by +3 Da (m/z 204.2) due to the three deuterium atoms. The product ions may or may not be shifted depending on which part of the molecule is fragmented.

3. Quantification

  • A calibration curve is generated by analyzing standards containing known concentrations of Ronidazole and a constant concentration of this compound.
  • The ratio of the peak area of Ronidazole to the peak area of this compound is plotted against the concentration of Ronidazole.
  • The concentration of Ronidazole in the unknown samples is then calculated from this calibration curve by measuring the peak area ratio in the sample.

Visualizing the Workflow and Logic

The diagrams below illustrate the experimental workflow and the underlying principle of using an isotopic internal standard for enhanced accuracy.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample 1. Homogenized Sample Matrix Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Solvent Extraction Spike->Extract Cleanup 4. Purification (SPE / LLE) Extract->Cleanup Reconstitute 5. Evaporate & Reconstitute Cleanup->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Quant 7. Data Processing & Quantification

Caption: General experimental workflow for quantitative analysis using an internal standard.

Caption: Logic of isotopic internal standards for correcting analytical variability.

References

A Comparative Guide to the Linearity and Recovery of Ronidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for correcting analyte loss during sample preparation and for mitigating matrix effects. This guide provides an objective comparison of the performance of Ronidazole-d3 as an internal standard, focusing on linearity and recovery, with supporting data from published studies.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative analytical methods. This compound is a deuterated analog of Ronidazole, a nitroimidazole drug. It is frequently employed as an internal standard in the analysis of Ronidazole and other related nitroimidazole compounds in various biological matrices.

The following tables summarize the performance characteristics of analytical methods utilizing this compound and an alternative, HMMNI-d3, as internal standards for the quantification of nitroimidazoles.

Table 1: Method Performance Using this compound as an Internal Standard

Analyte(s)MatrixFortification Levels (µg/kg)Average Recovery/AccuracyLinearity (r²)Reference
Five NitroimidazolesBovine Muscle0.5, 1.0, 1.5, 2.0, 2.596% to 103%> 0.99[1][2]
Dimetridazole, Metronidazole, RonidazoleSalmon and Honey0.4 - 291.2% to 107.0%Not Specified[3]
Various NitroimidazolesPig PlasmaNot Specified93% to 123% (apparent recovery)Not Specified[4]
RonidazoleFeline PlasmaNot Specified92.70 ± 5.78% (analyte recovery)> 0.99[5]

Table 2: Method Performance Using HMMNI-d3 as an Internal Standard

AnalyteMatrixRecovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDw, %)LOQ (µg/kg)Reference
HMMNIHoney90.2 - 105.6< 11.2-0.05 - 0.2[6]
HMMNIEgg--≤ 150.5[6]
HMMNIChicken Meat--≤ 150.5[6]

Experimental Protocols

The following is a generalized experimental protocol for a linearity and recovery study for the analysis of Ronidazole and its metabolites using this compound as an internal standard, based on methodologies described in the cited literature.

Sample Preparation
  • Homogenization: A known amount of the biological matrix (e.g., 1-5 g of tissue, plasma, or honey) is homogenized.

  • Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the homogenized sample to achieve a predetermined concentration.

  • Extraction: The analytes, including the internal standard, are extracted from the matrix using a suitable organic solvent, such as ethyl acetate or acetonitrile. This step may be repeated to ensure complete extraction.

  • Cleanup: The extract is purified to remove interfering substances. This can be achieved through liquid-liquid partitioning or solid-phase extraction (SPE).

  • Reconstitution: The purified extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: The reconstituted sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of solvents like methanol and water with additives such as formic acid is typically used to separate the analytes.

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analysis is performed in the positive ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

Linearity Study

A linearity study is performed to demonstrate the analytical method's ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix extract with known concentrations of the analyte and a constant concentration of the internal standard (this compound).

  • Analysis: The calibration standards are analyzed using the developed LC-MS/MS method.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration.

  • Evaluation: The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, which should ideally be close to 1 (e.g., > 0.99).

Recovery Study

A recovery study is conducted to assess the efficiency of the extraction procedure.

  • Spiked Samples: A set of blank matrix samples are spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). The internal standard (this compound) is also added.

  • Control Samples: A corresponding set of control samples are prepared by adding the same amount of analyte and internal standard to the solvent (post-extraction).

  • Analysis: Both the spiked samples and control samples are analyzed using the LC-MS/MS method.

  • Calculation: The percentage recovery is calculated using the following formula: % Recovery = (Peak area of analyte in spiked sample / Peak area of analyte in control sample) x 100

Visualizing the Workflow and Decision Process

To better understand the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Homogenization Sample Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Purification (SPE or LLE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Linearity Linearity Assessment LC_MS->Linearity Recovery Recovery Assessment LC_MS->Recovery

Experimental workflow for linearity and recovery studies.

G Start Start: Select Internal Standard Analyte_Properties Analyte(s) to be Quantified Start->Analyte_Properties IS_Availability Is a Deuterated Analog of the Analyte Available? Analyte_Properties->IS_Availability Direct_IS Use Direct Isotopologue (e.g., Ronidazole for this compound) IS_Availability->Direct_IS Yes Alternative_IS Consider Structurally Similar Deuterated Standard (e.g., HMMNI-d3) IS_Availability->Alternative_IS No Validation Validate Performance: Linearity, Recovery, Matrix Effects Direct_IS->Validation Alternative_IS->Validation Decision Select Optimal Internal Standard Validation->Decision

Decision tree for internal standard selection.

References

A Head-to-Head Battle of Internal Standards: Ronidazole-d3 vs. HMMNI-d3 in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitroimidazole residues, the choice of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of two commonly employed deuterated internal standards, Ronidazole-d3 and HMMNI-d3, supported by experimental data to inform the selection process for mass spectrometry-based assays.

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry.[1] These compounds, which are chemically identical to the analyte but differ in mass, co-elute and experience similar ionization effects, allowing for precise correction of matrix effects and variations during sample preparation and analysis.[1] this compound is the deuterated analog of ronidazole, a veterinary drug, while HMMNI-d3 is the deuterated form of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a major metabolite of both ronidazole and dimetridazole.[1][2]

Performance Comparison: A Data-Driven Analysis

The selection between this compound and HMMNI-d3 is contingent on the specific analyte being quantified. Ideally, the internal standard should be the isotopologue of the analyte of interest.

HMMNI-d3 as an Internal Standard

As the direct isotopologue of HMMNI, HMMNI-d3 is the theoretically optimal choice for the quantification of this key metabolite.[1] This ensures the most accurate compensation for any analyte loss during the analytical workflow.[1] The performance of analytical methods utilizing HMMNI-d3 is summarized below.

AnalyteMatrixRecovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDw, %)LOQ (µg/kg)
HMMNIHoney90.2 - 105.6< 11.2-0.05 - 0.2
HMMNIEgg--≤ 150.5
HMMNIChicken Meat--≤ 150.5

Table 1: Method Performance using HMMNI-d3 as an Internal Standard. Data compiled from multiple sources.

This compound as an Internal Standard

This compound is the ideal internal standard for the quantification of ronidazole.[1] However, due to structural similarities and comparable chromatographic behavior, it has also been successfully employed as an internal standard for other nitroimidazazes, including HMMNI, particularly in multi-analyte methods where obtaining a deuterated analog for each analyte is not feasible.[1]

Analyte(s)MatrixRecovery (%)Precision (RSD, %)LOQ (µg/kg)
Ronidazole, Metronidazole, Dimetridazole, Metronidazole-OH, HMMNIBovine Muscle96 - 103-0.08 - 0.41 (CCβ)
RonidazoleBovine Muscle95.7 - 103.3-0.38 (CCβ)
HMMNIBovine Muscle95.7 - 103.3-0.5 (CCβ)

Table 2: Method Performance using this compound as an Internal Standard. Data compiled from multiple sources.

Experimental Protocols: A Glimpse into the Lab

The following sections detail generalized experimental methodologies for the analysis of nitroimidazoles using either this compound or HMMNI-d3 as internal standards.

General Sample Preparation Protocol for Food Matrices (QuEChERS-based)

This protocol outlines a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, a streamlined approach for sample preparation.[2]

  • Sample Homogenization: Homogenize 1-5 g of the tissue or food sample.

  • Internal Standard Spiking: Add a known amount of this compound or HMMNI-d3 internal standard solution to the homogenized sample and allow it to equilibrate for approximately 15 minutes.

  • Extraction: Add 10 mL of acetonitrile with 1% formic acid. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent (e.g., C18) to remove interfering matrix components.

  • Final Preparation: The cleaned extract is then ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Milk Samples

This protocol provides a general framework for the extraction of nitroimidazoles from milk using solid-phase extraction.

  • Pre-treatment: To 5 mL of milk, add an internal standard solution. Add 10 mL of a 4% aqueous solution of trichloroacetic acid, vortex for 1 minute, and centrifuge for 10 minutes at 4000 rpm.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol.

  • Elution: Elute the analytes with 5 mL of a 5% solution of ammonia in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency.

  • Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is typically employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_metabolism Metabolic Pathway of Ronidazole and Dimetridazole Dimetridazole Dimetridazole Metabolism Metabolism Dimetridazole->Metabolism Ronidazole Ronidazole Ronidazole->Metabolism HMMNI HMMNI Metabolism->HMMNI

Metabolic conversion of parent drugs to HMMNI.

G Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Internal Standard Spiking Internal Standard Spiking Homogenization->Internal Standard Spiking Extraction (e.g., QuEChERS, LLE) Extraction (e.g., QuEChERS, LLE) Internal Standard Spiking->Extraction (e.g., QuEChERS, LLE) Cleanup (e.g., SPE, d-SPE) Cleanup (e.g., SPE, d-SPE) Extraction (e.g., QuEChERS, LLE)->Cleanup (e.g., SPE, d-SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (e.g., SPE, d-SPE)->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

General experimental workflow for quantitative analysis.

G Start Start Analyte? Analyte? Start->Analyte? Use HMMNI-d3 Use HMMNI-d3 Analyte?->Use HMMNI-d3 HMMNI Use this compound Use this compound Analyte?->Use this compound Ronidazole Multi-analyte? Multi-analyte? Analyte?->Multi-analyte? Other Consider this compound or mixture Consider this compound or mixture Multi-analyte?->Consider this compound or mixture Yes

References

Justifying the Use of Ronidazole-d3 in a New Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and reliable analytical methods is paramount for accurate quantification of therapeutic agents and their metabolites. In the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is a critical determinant of method performance. This guide provides a comprehensive justification for the use of Ronidazole-d3 as an internal standard in new analytical methods for the quantification of the antiprotozoal drug Ronidazole and other related nitroimidazoles.

The Gold Standard: Advantages of Deuterated Internal Standards

In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated standards, such as this compound, are synthetic analogs of the target analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2][3] This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[3][4]

The primary advantage of using a deuterated internal standard lies in its ability to effectively compensate for variations that can occur during sample preparation and analysis.[2] One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from complex biological matrices (e.g., plasma, tissue) can interfere with the ionization of the target analyte, leading to inaccurate results.[1][2] Because a deuterated internal standard like this compound has the same chemical structure and elution time as the analyte, it experiences the same degree of matrix-induced ion suppression or enhancement.[2][5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.[2]

This compound: The Optimal Choice for Ronidazole Analysis

This compound is the deuterium-labeled analog of Ronidazole, a potent antiprotozoal and antimicrobial agent used in veterinary medicine.[6][7] As its direct isotopologue, this compound is the ideal internal standard for the quantification of Ronidazole.[8] Its use ensures the most accurate correction for analyte loss during sample processing and for matrix effects during ionization.[8]

Furthermore, due to structural similarities, this compound has also been successfully employed as an internal standard for the analysis of other nitroimidazole drugs, such as metronidazole and dimetridazole, and their metabolites.[8][9] This makes it a versatile tool for multi-analyte methods.

Performance Data: this compound in Action

The efficacy of this compound as an internal standard is well-documented in scientific literature. The following tables summarize the performance of analytical methods that have utilized this compound for the quantification of nitroimidazoles in various biological matrices.

Table 1: Method Performance Using this compound as an Internal Standard

Analyte(s)MatrixRecovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDw, %)LOQ (µg/kg)Reference
Metronidazole, Ronidazole, Dimetridazole, and metabolitesBovine Muscle96 - 103Not ReportedNot Reported0.08 - 0.41 (CCβ)[9]
Dimetridazole, Metronidazole, RonidazoleSalmon & Honey91.2 - 107.01.7 - 17.1< 200.05 - 0.2[10]
Ronidazole, Dimetridazole, Metronidazole, Ipronidazole and metabolitesPig Plasma93 - 123 (Apparent Recovery)2.49 - 13.392.49 - 16.380.25 - 1 (CCβ)[11]

LOQ: Limit of Quantification; CCβ: Detection Capability; RSDr: Relative Standard Deviation for Repeatability; RSDw: Relative Standard Deviation for Within-Laboratory Reproducibility.

Experimental Protocol: A General Workflow

The following provides a detailed methodology for a typical analytical workflow for the quantification of Ronidazole using this compound as an internal standard, based on established methods.[9][10][12]

1. Sample Preparation

  • Homogenization: Homogenize the biological matrix (e.g., 1-5 g of tissue, honey, or plasma).

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample at the earliest stage to account for variability throughout the process.[2]

  • Extraction: Extract the analytes and internal standard from the matrix using a suitable organic solvent, such as ethyl acetate or acetonitrile.[9][10] This may involve vortexing and centrifugation to separate the layers.

  • Purification/Cleanup: The extract may be further purified using solid-phase extraction (SPE) with a silica cartridge to remove interfering substances.[10]

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40°C).[12] Reconstitute the residue in a suitable solvent, such as 0.1% formic acid, for LC-MS/MS analysis.[12]

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[10]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[10][12]

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[2]

    • Injection Volume: 10-20 µL.[2]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for both Ronidazole and this compound are monitored.

  • Quantification: The concentration of Ronidazole in the sample is determined by calculating the peak area ratio of the analyte to its deuterated internal standard and comparing it to a calibration curve.[2]

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical justification for using a deuterated internal standard and the general experimental workflow.

G cluster_0 Challenges in Bioanalysis cluster_1 Solution: Deuterated Internal Standard cluster_2 Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) IS This compound (Deuterated Internal Standard) Matrix->IS Experiences same effect Variability Sample Preparation Variability Variability->IS Undergoes same process Properties Identical Physicochemical Properties Different Mass IS->Properties Normalization Normalization of Variability IS->Normalization Enables ratio-based calculation Accuracy Improved Accuracy & Precision Normalization->Accuracy

Caption: Justification for using a deuterated internal standard.

G Start Start: Biological Sample Homogenization 1. Homogenization Start->Homogenization Spiking 2. Spiking with This compound Homogenization->Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis Quantification 7. Data Processing & Quantification Analysis->Quantification

Caption: General experimental workflow for analysis.

References

Performance of Ronidazole-d3 in Inter-laboratory Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Ronidazole-d3 as an internal standard in the analysis of nitroimidazoles, with a focus on data from inter-laboratory studies. The selection of a suitable internal standard is critical for the accuracy and reproducibility of analytical methods, particularly in regulated environments and multi-site studies. This document summarizes key performance indicators, details experimental protocols, and offers a comparison with alternative deuterated standards to aid in method development and validation.

Executive Summary

This compound is a deuterated analog of the nitroimidazole antibiotic Ronidazole. Its structural similarity and mass difference make it an excellent internal standard for isotope dilution mass spectrometry (IDMS) methods, effectively compensating for matrix effects and variations during sample processing and analysis.[1] An inter-laboratory study organized by the Community Reference Laboratory (CRL) in Berlin demonstrated the successful application of this compound in the quantification of Ronidazole and other nitroimidazoles in muscle tissue, showcasing its robustness in a multi-laboratory setting. While direct inter-laboratory comparative data with other deuterated standards is limited, single-laboratory validation studies provide valuable performance benchmarks for alternatives such as HMMNI-d3.

Comparative Performance Data

The following tables summarize the performance characteristics of analytical methods utilizing this compound and the alternative deuterated internal standard, HMMNI-d3.

Table 1: Performance Characteristics from an Inter-laboratory Study using this compound

ParameterPerformanceMatrixMethod
AnalytesDimetridazole (DMZ), Ronidazole (RNZ), Metronidazole (MNZ), HMMNILyophilised Porcine MuscleScreening: HPLC-UV, Confirmation: LC-MS/MS
Linearity (r²)>0.99MuscleHPLC-UV
Recovery86% - 108%MuscleHPLC-UV
Limit of Detection (LOD)0.5 µg/kgMuscleHPLC-UV
Limit of Quantification (LOQ)1.0 µg/kgMuscleHPLC-UV
Internal Standard (Confirmation)This compound (for RNZ, MNZ, HMMNI)MuscleLC-MS/MS

Data synthesized from the "Nitroimidazole Interlaboratory Study 03/01" report.[2]

Table 2: Performance Characteristics from Single-Laboratory Validation Studies using Alternative Deuterated Internal Standards

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD, %)LOQ (µg/kg)
HMMNI-d3HMMNIHoney90.2 - 105.6< 11.2 (Repeatability)0.05 - 0.2
HMMNI-d3HMMNIEgg, Chicken Meat-≤ 15 (Within-Lab Reproducibility)0.5
This compound5 NitroimidazolesBovine Muscle96 - 103Not Specified0.08 - 0.41 (as CCβ)

Data synthesized from published single-laboratory validation studies.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following is a representative experimental protocol based on the methods described in the cited studies for the analysis of nitroimidazoles in animal tissues using a deuterated internal standard.

1. Sample Preparation

  • Homogenization: A representative sample of the tissue (e.g., 5g of muscle) is finely minced and homogenized.

  • Spiking: A known amount of the deuterated internal standard solution (e.g., this compound) is added to the homogenized sample.

  • Extraction: The sample is extracted with an organic solvent such as ethyl acetate or acetonitrile. This is typically followed by vortexing and centrifugation to separate the organic layer.

  • Clean-up: The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification and confirmation.

Visualization of Experimental Workflow and Decision Making

Diagram 1: General Experimental Workflow for Nitroimidazole Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Tissue Sample Spike Spike with this compound Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for the analysis of nitroimidazoles using a deuterated internal standard.

Diagram 2: Decision Tree for Internal Standard Selection

decision_tree Analyte Target Analyte? IsotopeAvailable Isotopically Labeled Standard Available? Analyte->IsotopeAvailable UseIsotope Use Corresponding Deuterated Standard (e.g., this compound for Ronidazole) IsotopeAvailable->UseIsotope Yes StructuralAnalog Use a Structurally Similar Deuterated Standard (e.g., this compound for MNZ) IsotopeAvailable->StructuralAnalog No

Caption: Decision-making process for selecting an appropriate internal standard for nitroimidazole analysis.

References

Safety Operating Guide

Proper Disposal of Ronidazole-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Ronidazole-d3, a deuterated analog of the antiprotozoal drug Ronidazole. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical and pharmaceutical waste management.

Immediate Safety Considerations

Ronidazole, the parent compound of this compound, is classified as a hazardous substance. According to the Safety Data Sheet (SDS) for Ronidazole, it may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure.[1] While a specific Safety Data Sheet for this compound from one supplier suggests it is not a classified hazardous substance, another for the similar deuterated compound Metthis compound also indicates it is not a known hazardous chemical. However, given the serious hazards associated with the parent compound, it is imperative to handle this compound with the same level of caution.

Always treat this compound as a hazardous chemical.

Personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:
  • Segregation: Isolate all this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions. This waste must be kept separate from non-hazardous, biological, and radioactive waste streams.

  • Containerization:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a chemically resistant material.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container. Ensure the container is tightly sealed to prevent spills and evaporation.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 1015855-87-4

    • An indication of the primary hazards (e.g., "Toxic," "Carcinogen," "Mutagen")

    • The accumulation start date

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

Chemical Degradation of Ronidazole

Research has been conducted on the chemical degradation of the parent compound, Ronidazole. These methods may be considered for large-scale disposal or in specific, controlled laboratory settings under the guidance of a qualified chemist and in compliance with all regulations. The following table summarizes key findings from a study on Ronidazole degradation.

Degradation MethodReagent/ConditionSecond-Order Rate ConstantNotes
Chlorination Acid-catalyzed(2.13 ± 0.15) × 10² M⁻² s⁻¹The degradation kinetics followed a second-order behavior.
Reaction with HOCl(0.82 ± 0.52) × 10⁻² M⁻¹ s⁻¹
Reaction with OCl⁻(2.06 ± 0.09) × 10⁻¹ M⁻¹ s⁻¹
UV Irradiation 254 nmQuantum Yield: 1.02 × 10⁻³ mol E⁻¹More effective than chlorination but with a very low quantum yield.
UV/Chlorine Process UV light and Chlorine(2.92 ± 0.05) × 10⁹ M⁻¹ s⁻¹ (with hydroxyl radical)Efficient degradation and mineralization due to the generation of hydroxyl radicals.

Source: Kinetic models and pathways of ronidazole degradation by chlorination, UV irradiation and UV/chlorine processes.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Ronidazole_d3_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid, Liquid, Sharps Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Chemically Compatible, Sealable Store Waste Store Waste Label Container->Store Waste Contact EHS Contact EHS Store Waste->Contact EHS Satellite Accumulation Area Waste Pickup Waste Pickup Contact EHS->Waste Pickup Schedule Disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Ronidazole-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ronidazole-d3. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance.

This compound, a deuterated analog of the antiprotozoal agent Ronidazole, requires careful handling due to the potential hazards associated with the parent compound. While some safety data sheets (SDS) for Ronidazole classify it as non-hazardous, others indicate potential for skin irritation, hazards upon ingestion or inhalation, and possible carcinogenicity based on positive Ames testing. Long-term animal studies of the parent compound have also raised toxicity concerns. Given this, a conservative approach is mandated, treating this compound as a potent pharmaceutical compound.

Essential Personal Protective Equipment (PPE) and Handling Protocols

To mitigate exposure risks, all personnel must adhere to the following minimum PPE requirements when handling this compound.

Personal Protective Equipment (PPE) Specification
Gloves Chemical-resistant, disposable gloves (e.g., nitrile). Change frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat A clean, buttoned lab coat must be worn at all times in the designated handling area.
Respiratory Protection For operations with a potential for aerosol or dust generation (e.g., weighing, preparing solutions), a NIOSH-approved respirator is recommended.

Core Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after each use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Step-by-Step Operational and Disposal Plan

A systematic approach to the entire workflow, from receiving to disposal, is crucial for safety and compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the compound's identity and associated hazards.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a containment device such as a ventilated balance enclosure or a glove box.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding surfaces thoroughly after each use.

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Ensure all labware is properly labeled.

  • Avoid direct contact with the skin, eyes, and clothing.

4. Waste Segregation and Collection:

  • All materials that come into contact with this compound, including gloves, weighing papers, pipette tips, and contaminated labware, must be considered hazardous waste.

  • Segregate this waste into a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

5. Disposal:

  • This compound waste must be disposed of as hazardous chemical waste.[1][2][3][4][5]

  • Engage a licensed hazardous waste disposal company for pickup and disposal.[1][5]

  • Never dispose of this compound or its waste down the drain or in the regular trash.[3][4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (Fume Hood/Glove Box) prep_ppe->prep_area weigh Weigh/Aliquot Solid in Containment prep_area->weigh dissolve Prepare Solutions weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon waste Segregate Hazardous Waste decon->waste dispose Arrange for Professional Disposal waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Spill Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

This guidance is intended to establish a robust safety framework for handling this compound. All personnel must be trained on these procedures before working with this compound. Continuous vigilance and adherence to these protocols are paramount for maintaining a safe laboratory environment.

References

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